molecular formula C13H21N B1607487 2-Octylpyridine CAS No. 33841-61-1

2-Octylpyridine

Cat. No.: B1607487
CAS No.: 33841-61-1
M. Wt: 191.31 g/mol
InChI Key: JGVIYCAYGMXJBC-UHFFFAOYSA-N
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Description

The field of heterocyclic chemistry is vast and foundational to many areas of science, with pyridine (B92270) and its derivatives standing out for their versatility and wide-ranging applications. Pyridine, a six-membered aromatic ring containing one nitrogen atom, serves as a core structure in numerous natural products, pharmaceuticals, and functional materials. The introduction of alkyl groups onto the pyridine ring gives rise to alkylpyridines, a class of compounds with modified reactivity and physical properties that have been extensively utilized in both industrial and academic settings. This article focuses specifically on 2-octylpyridine, a derivative featuring a long alkyl chain, to explore its chemical context and the scientific rationale for its investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIYCAYGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332655
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-61-1
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Octylpyridine

Classical Alkylation Approaches to 2-Alkylpyridines

Traditional methods for introducing an alkyl group onto a pyridine (B92270) ring often involve nucleophilic attack on the pyridine core or its activated derivatives.

Modified Chichibabin Alkylation Protocols

The Chichibabin reaction, historically known for amination, can be adapted for alkylation. A modified approach involves the direct alkylation of pyridyl alcohols. This transformation is believed to proceed through a Chichibabin-type alkylation, where the initial deprotonation of a hydroxyl group on a pyridine derivative facilitates the addition of an alkyl nucleophile, such as an alkyllithium reagent. nih.gov This method can enhance regioselectivity for C6 alkylation over C4 alkylation. nih.gov For instance, the reaction of a pyridyl alcohol with n-butyllithium can lead to the corresponding alkylated pyridine. nih.gov While yields can be modest, it provides a direct, one-step alternative to more complex multi-step syntheses. nih.gov

Another variation of the Chichibabin amination of 3-alkylpyridines involves reacting the pyridine base directly with the sodium salt of a primary alkylamine. google.com This process has been shown to improve the isomeric ratio of the resulting 2-amino-5-alkylpyridine products. google.com

Direct Alkylation via Organometallic Reagents

The direct functionalization of pyridines using organometallic reagents, such as organolithium or Grignard reagents, is a classical yet challenging approach. acs.orgresearchgate.net These reactions often suffer from issues with regioselectivity and require careful control of reaction conditions, sometimes at cryogenic temperatures. acs.org

Direct C(6) alkylation of pyridyl alcohols can be achieved by first deprotonating the hydroxyl group, which then directs the alkylation by an organolithium reagent to the C6 position. nih.gov The use of different alkyllithium reagents (n-BuLi, s-BuLi, t-BuLi) has been explored for this purpose. nih.gov

A significant advancement in this area is the enantioselective alkylation of 2-alkylpyridines. nih.govnih.govescholarship.org This can be accomplished without pre-functionalization of the substrate by using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.govnih.govescholarship.org These chiral reagents form well-defined mixed aggregates with the lithiated 2-alkylpyridine, creating a chiral environment that directs the subsequent alkylation. nih.govnih.gov This method has been successfully applied to the benzylation of various 2-alkylpyridines. escholarship.org

Table 1: Enantioselective Benzylation of 2-Alkylpyridines

Substrate Yield (%) Enantiomeric Ratio (er)
2-Ethylpyridine (B127773) 76 85:15
2-Propylpyridine - -

Data sourced from studies on enantioselective alkylation. escholarship.org

Transition Metal-Catalyzed C-C Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal catalysts to form carbon-carbon bonds with high efficiency and selectivity.

Cross-Coupling Strategies for Alkyl Chain Introduction

Transition metal-catalyzed cross-coupling reactions are powerful tools for synthesizing 2-alkylpyridines. The Suzuki-Miyaura coupling, in particular, has been adapted for this purpose. One notable strategy involves the B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium (B1175870) salts with organoboron nucleophiles containing β-hydrogens. nsf.govorganic-chemistry.org This reaction is enabled by well-defined and operationally simple palladium-N-heterocyclic carbene (Pd-NHC) catalysts. nsf.gov This method allows for a broad substrate scope and can be performed on a gram scale. nsf.gov

Another approach is the Suzuki-Miyaura reaction of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters. nih.gov Optimized conditions using a bulky phosphine (B1218219) ligand (Ad₂PⁿBu) and lithium tert-butoxide (LiOᵗBu) as the base facilitate the exhaustive alkylation of 2,6-dichloropyridines. nih.gov

Nickel-catalyzed reductive cross-coupling reactions also provide a viable route. For example, the coupling of bromopyridines with tertiary alkyl bromides can produce alkylated pyridines bearing an all-carbon quaternary center. organic-chemistry.org Furthermore, an electrochemical, nickel-catalyzed reductive coupling of alkylpyridinium salts with aryl halides has been developed, showcasing the versatility of this approach for late-stage functionalization. nih.gov

Table 2: Palladium-Catalyzed B-Alkyl Suzuki Cross-Coupling

2-Pyridyl Ammonium Salt Alkylborane Catalyst Yield (%)
Various Various [Pd-NHC] High

General representation of yields from the B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts. nsf.gov

Direct C(sp³)–H Functionalization for Alkylpyridines

Direct functionalization of C(sp³)–H bonds offers an atom-economical route to complex molecules. In the context of alkylpyridines, this strategy allows for the modification of the alkyl side chain.

Tetrabutylammonium decatungstate (TBADT) can photocatalyze the C–H functionalization of alkylpyridines. acs.orgresearchgate.net Interestingly, for 2- and 4-alkylpyridines, alkylation of the α-C–H bonds (benzylic position) does not readily occur, allowing for site-selective functionalization at non-benzylic positions. acs.orgresearchgate.net This selectivity is attributed to the polar inductive effects of the pyridyl group in the transition state. acs.org

Another method involves the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.org This reaction proceeds without the need for a base or a transition metal catalyst, likely through a tandem Sₙ2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org

Table 3: Direct C(sp³)–H Allylation of 2-Alkylpyridines with MBH Carbonates

2-Alkylpyridine MBH Carbonate Yield (%)
2-Picoline Various 26-91

Yields represent the range for various alkyl substituents on 2-alkylpyridines. beilstein-journals.org

Advanced Synthetic Techniques

Beyond classical and transition metal-catalyzed methods, other advanced techniques are emerging for the synthesis of 2-alkylpyridines.

One such technique is the use of flow chemistry. A continuous flow process has been developed for the α-methylation of substituted pyridines. researchgate.net This method involves passing the starting pyridine through a column packed with Raney® nickel at high temperature with a low boiling point alcohol, such as 1-propanol (B7761284), acting as the methyl source. researchgate.net This approach offers high selectivity, reduced reaction times, and is considered a greener alternative to traditional batch processes. researchgate.net

Another novel approach is the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by cobalt complexes. rsc.org This atom-economic method allows for the construction of the pyridine scaffold itself. While many examples involve diynes, the use of discrete alkynes is also being explored. rsc.org

Continuous Flow Synthesis Methods for Pyridine Derivatives

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater scalability. These methods are increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives.

One notable approach involves the α-alkylation of pyridines in a continuous flow system. For instance, a method for the α-methylation of various pyridines has been developed using a simplified bench-top flow setup. mdpi.comresearchgate.net In this process, a solution of the starting pyridine in an alcohol, such as 1-propanol or 1-octanol, is pumped through a heated stainless steel column packed with a heterogeneous catalyst like Raney® nickel. mdpi.comresearchgate.net The high temperatures achievable in a flow reactor, which can superheat solvents above their boiling points, facilitate the reaction. mdpi.com This technique has been shown to be highly regioselective for the 2-position, producing α-methylated pyridines with high conversion rates and in a much greener fashion than conventional batch methods by reducing reaction times and waste. mdpi.comresearchgate.net While specifically demonstrated for methylation, this methodology presents a potential pathway for introducing longer alkyl chains, such as an octyl group, by selecting an appropriate alcohol as the alkyl source.

Furthermore, established named reactions for pyridine synthesis have been successfully adapted to flow chemistry. The Bohlmann–Rahtz pyridine synthesis, which traditionally involves the reaction of an enamine with an ethynyl (B1212043) ketone, can be performed in a single step within a continuous flow microwave reactor. beilstein-journals.orgbeilstein-journals.org The use of a Brønsted acid catalyst in this system allows for both the initial Michael addition and the subsequent cyclodehydration to occur in one continuous process, yielding trisubstituted pyridines efficiently and as single regioisomers. beilstein-journals.org The amenability of such fundamental pyridine syntheses to flow processing highlights the potential for producing a wide array of substituted pyridines, including those with specific alkyl substituents like 2-octylpyridine.

Multi-Component Reactions for Substituted Pyridines

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netorganic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them particularly useful for synthesizing diverse heterocyclic libraries. researchgate.netresearchgate.net

Several classical MCRs are employed for the synthesis of the pyridine ring, including the Hantzsch dihydropyridine (B1217469) synthesis and the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.orgacsgcipr.org

Hantzsch Dihydropyridine Synthesis: This is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. The resulting dihydropyridine can then be oxidized to afford the corresponding pyridine derivative. This method is highly versatile for creating substituted pyridines. beilstein-journals.org

Bohlmann-Rahtz Pyridine Synthesis: This reaction builds the pyridine ring by reacting an enamine with an ethynyl ketone. beilstein-journals.org It offers a powerful route to constructing polysubstituted pyridines with a defined substitution pattern. acsgcipr.org

These MCRs construct the pyridine skeleton from simple, acyclic precursors in a "one-pot" fashion. acsgcipr.org The strategic choice of starting materials allows for the introduction of various substituents onto the pyridine core. While many examples in the literature focus on creating polyfunctionalized pyridines, the underlying principles of these MCRs can be adapted to synthesize simpler alkylpyridines. For example, the dehydrocyclization of acetaldehyde (B116499) and ammonia in the vapor phase over a solid acid catalyst is a commercial method used to produce 2-methylpyridine (B31789) and 4-methylpyridine, demonstrating the construction of the ring from simple carbonyl and amine sources. niscpr.res.in

Reaction NameReactantsGeneral Product
Hantzsch Synthesis Aldehyde, β-Ketoester (2 eq.), AmmoniaSubstituted Dihydropyridine (oxidized to Pyridine)
Bohlmann-Rahtz Synthesis Enamine, Ethynyl KetoneSubstituted Pyridine

Derivatization from Precursor Pyridine Scaffolds

An alternative to constructing the pyridine ring from scratch is to functionalize a pre-existing pyridine molecule. This approach is particularly useful when the desired starting material, such as pyridine itself, is readily available. By activating the pyridine ring, specific substituents can be introduced at desired positions. One of the most effective methods for introducing an alkyl group at the C2-position involves the use of pyridine N-oxides.

Alkylation of Pyridine N-Oxides

The alkylation of pyridine N-oxides provides a highly regioselective route to 2-substituted pyridines. researchgate.net The N-oxide is significantly more reactive toward both electrophiles and nucleophiles than pyridine itself. researchgate.net The general process involves the activation of the pyridine ring through N-oxidation, followed by the addition of a nucleophilic alkyl source and subsequent rearrangement to yield the final product.

A well-established method involves the reaction of pyridine N-oxide with a Grignard reagent. organic-chemistry.orgorganic-chemistry.org To synthesize this compound via this route, the process would be as follows:

N-Oxidation: Pyridine is first oxidized to pyridine N-oxide, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.comgoogle.com

Nucleophilic Addition: The pyridine N-oxide is then treated with an octyl Grignard reagent, such as octylmagnesium bromide. The Grignard reagent adds preferentially to the C2-position of the pyridine N-oxide ring. organic-chemistry.orgdiva-portal.org

Rearrangement and Deoxygenation: The resulting intermediate is typically not isolated but is treated in situ with acetic anhydride (B1165640) and heated. organic-chemistry.org This step facilitates a rearrangement and elimination process, leading to the formation of this compound and acetic acid as a byproduct. organic-chemistry.orgchemtube3d.com

This method has been shown to be effective for a range of alkyl, aryl, and alkynyl Grignard reagents, offering a high-yielding and operationally simple pathway to functionalized pyridines. organic-chemistry.org While aryl and alkynyl Grignard reagents tend to give excellent yields, alkyl Grignard reagents have been reported to provide more modest, yet still synthetically useful, yields. organic-chemistry.org

StepDescriptionKey Reagents
1N-Oxidation of Pyridine Pyridine, m-CPBA or H₂O₂/Acetic Acid
2Nucleophilic Addition Pyridine N-oxide, Octylmagnesium bromide
3Rearrangement/Deoxygenation Acetic Anhydride, Heat

Other organometallic reagents have also been successfully employed for the C2-alkylation of pyridine N-oxides, including Wittig reagents and titanacyclopropanes, demonstrating the versatility of this synthetic strategy for accessing 2-alkylpyridines. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Octylpyridine

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-octylpyridine exhibits characteristic absorption bands that confirm its structural features.

The spectrum shows strong bands in the 2800-3000 cm⁻¹ region, which are indicative of the C-H stretching vibrations of the alkyl chain. Specifically, bands around 2960 cm⁻¹, 2871 cm⁻¹, and 2832 cm⁻¹ can be assigned to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the octyl substituent. beilstein-journals.org The presence of the pyridine (B92270) ring is confirmed by characteristic C=N and C=C stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ range. For this compound, these are observed at approximately 1590 cm⁻¹ and 1472 cm⁻¹, corresponding to the C=N and C=C stretching vibrations of the pyridine ring, respectively. beilstein-journals.org Further bands at 1569 cm⁻¹ and 1434 cm⁻¹ are also associated with pyridine ring vibrations. beilstein-journals.org

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
2960Asymmetric CH₃ stretch beilstein-journals.org
2871Symmetric CH₃ stretch beilstein-journals.org
2832Symmetric CH₂ stretch beilstein-journals.org
1590C=N stretch (Pyridine ring) beilstein-journals.org
1569Pyridine ring vibration beilstein-journals.org
1472C=C stretch (Pyridine ring) beilstein-journals.org
1434Pyridine ring vibration beilstein-journals.org
993Ring breathing mode beilstein-journals.org
751C-H out-of-plane bending beilstein-journals.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectra of pyridine and its derivatives are often dominated by strong bands related to the ring's vibrational modes. researchgate.net For 2-alkylpyridines, the ring breathing modes are particularly prominent. In the case of this compound, a significant Raman peak is expected around 993 cm⁻¹, which is characteristic of the pyridine ring breathing vibration. beilstein-journals.org The analysis of Raman spectra, often supported by quantum chemical calculations, helps in assigning the vibrational modes of the molecule with greater accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons. The ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyridine ring and the octyl chain.

The protons on the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C6 position (adjacent to the nitrogen) is the most deshielded. The protons of the octyl chain appear in the upfield region. The methylene (B1212753) group (CH₂) directly attached to the pyridine ring (α-CH₂) shows a triplet signal. The other methylene groups of the octyl chain appear as a broad multiplet, while the terminal methyl group (CH₃) typically appears as a triplet.

Table 2: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Reference
Pyridine-H6~8.5d~4.8 chemicalbook.com
Pyridine-H4~7.5t~7.4 chemicalbook.com
Pyridine-H3~7.1d- chemicalbook.com
Pyridine-H5~7.0t- chemicalbook.com
α-CH₂2.74–2.79m- beilstein-journals.org
(CH₂)₆~1.2-1.4m- mdpi.com
CH₃0.97t7.4 beilstein-journals.org

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented is a generalized representation based on typical values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. libretexts.org

The carbons of the pyridine ring resonate at lower field (δ 120-160 ppm), with the carbon atom attached to the nitrogen (C2) and the carbon at the para position (C4) showing significant shifts. The carbons of the octyl chain appear at higher field (δ 14-40 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ ppm)Reference
Pyridine-C2~163 rsc.org
Pyridine-C6~149 rsc.org
Pyridine-C4~136
Pyridine-C3~123
Pyridine-C5~121 rsc.org
α-CH₂~38-
β-CH₂~32 mdpi.com
Interior (CH₂)₅~29-30 mdpi.com
Terminal CH₂~23 mdpi.com
CH₃~14 mdpi.com

Note: These are predicted values based on typical shifts for pyridine and long-chain alkyl substituents. Experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

¹H-¹H COSY: A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu For this compound, this would show correlations between the adjacent protons on the pyridine ring and between the protons of the adjacent CH₂ groups in the octyl chain. emerypharma.com This helps to trace the connectivity of the entire spin system.

¹H-¹³C HSQC: An HSQC spectrum shows direct one-bond correlations between protons and the carbons to which they are attached. emerypharma.comsdsu.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the α-CH₂ group would show a cross-peak with the signal of the α-carbon. researchgate.net

These advanced spectroscopic methods, when used in combination, provide a comprehensive and unambiguous structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule by measuring its mass with very high accuracy. researchgate.netresearchgate.net This technique is instrumental in confirming the identity of synthetic and natural compounds, including alkylpyridines. researchgate.netjst.go.jp

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov In the context of this compound, ESI-MS is used to generate protonated molecular ions, denoted as [M+H]⁺. This process involves dissolving the analyte in a polar, volatile solvent and spraying it through a fine, heated capillary to which a high voltage is applied. The resulting charged droplets evaporate, transferring the protonated analyte molecules into the gas phase for mass analysis.

The primary ion observed for this compound in positive-ion ESI-MS would be the [M+H]⁺ adduct. High-resolution analysis provides a highly accurate mass-to-charge (m/z) ratio, which can be compared against a theoretical value to confirm the elemental formula.

Table 1: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound

Molecular FormulaIon FormulaTheoretical Monoisotopic Mass (Da)
C₁₃H₂₁N[C₁₃H₂₂N]⁺192.17468

This interactive table provides the calculated exact mass for the protonated molecular ion of this compound. This value is fundamental for its identification in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the protonated molecule [M+H]⁺ (m/z 192.17) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of protonated 2-alkylpyridines is characterized by several key pathways:

Alpha-Cleavage: The most prominent fragmentation is typically the cleavage of the Cα-Cβ bond of the alkyl chain (the bond between the first and second carbon atoms of the octyl group). This is a type of benzylic cleavage, favored due to the stability of the resulting pyridinium-containing cation. For this compound, this would result in the formation of a highly stable ion at m/z 94.

Alkyl Chain Fragmentation: Sequential losses of neutral alkene molecules (e.g., ethene, propene) can occur along the octyl chain, leading to a series of product ions with decreasing mass.

McLafferty Rearrangement: A characteristic fragmentation for 2-alkylpyridines involves a McLafferty-type rearrangement, which can lead to a prominent ion at m/z 93. beilstein-journals.org

These fragmentation pathways are crucial for distinguishing between isomers and confirming the position of the alkyl substituent on the pyridine ring. nih.gov

Table 2: Predicted Major Fragment Ions for [this compound+H]⁺ in MS/MS

Precursor Ion m/zFragment Ion m/zProposed Structure / Neutral LossFragmentation Pathway
192.17108.11[M+H - C₆H₁₂]⁺Cleavage of the alkyl chain
192.1794.06[C₆H₈N]⁺Alpha-cleavage of the alkyl chain
192.1793.06[C₆H₇N]⁺McLafferty Rearrangement

This interactive table outlines the expected primary fragmentation products of protonated this compound upon collision-induced dissociation, providing insight into its molecular structure.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.eduuni-ulm.de It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with monochromatic X-rays. ucibio.ptceitec.cz The resulting diffraction pattern is used to solve the complete crystal structure.

A search of the available literature did not yield a specific single-crystal structure for this compound itself, which is common for relatively simple, flexible molecules that can be difficult to crystallize. However, the structures of numerous other 2-substituted pyridine derivatives have been determined, often as coordination complexes or salts. rsc.orgacs.orgnih.gov For example, the crystal structure of an osmium complex containing 2-methylpyridine (B31789) has been elucidated, revealing the precise coordination geometry and bond parameters. acs.org These studies show that the pyridine nitrogen atom readily participates in coordination or hydrogen bonding, which would also be an expected feature in the solid-state structure of this compound or its derivatives.

Table 3: Example Crystallographic Data for a Related 2-Substituted Pyridine Complex, [Ag(2-(diphenylmethyl)pyridine)₂]PF₆ nih.gov

ParameterValue
Chemical FormulaC₃₆H₃₀AgF₆N₂P
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.1553(4)
b (Å)11.1442(5)
c (Å)15.1119(7)
α (°)98.711(4)
β (°)100.992(4)
γ (°)100.207(4)
Volume (ų)1618.33(13)

This interactive table presents crystallographic data for a silver complex of a sterically bulky 2-substituted pyridine, illustrating the type of detailed structural information obtained from SC-XRD. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is an analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. americanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

While no standard PXRD pattern for this compound is available in the literature, the technique is widely applied to characterize related materials. For instance, PXRD has been used to confirm the phase purity of picrate (B76445) salts of various alkylpyridines and metal complexes containing substituted pyridines. acs.orgacs.orgresearchgate.net A typical PXRD pattern plots the diffracted X-ray intensity against the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure of the substance.

Electronic Spectroscopy

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule upon absorption of light.

For this compound, the UV-Vis spectrum is dominated by electronic transitions associated with the pyridine ring. Pyridine itself exhibits two main absorption bands: a strong band around 200 nm and a weaker, structured band around 250-270 nm. researchgate.net These correspond to π → π* and n → π* transitions, respectively.

The attachment of an alkyl group, such as the octyl chain in this compound, acts as an auxochrome. This substituent typically causes a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the pyridine chromophore. The effect of the solvent on the absorption maxima can also be significant, particularly for the n → π* transition, which is sensitive to hydrogen bonding. Data for the closely related 2-methylpyridine shows these characteristic absorptions.

Table 4: UV Absorption Maxima (λ_max) for Pyridine and 2-Methylpyridine

CompoundSolventλ_max for n → π* transition (nm)λ_max for π → π* transition (nm)Reference
PyridineEthanol (B145695)~257~200 researchgate.net
2-MethylpyridineAqueous Solution>290 (no absorption)- nih.gov
2-Methylpyridine 1-Oxide-265- nih.gov

This interactive table shows the UV absorption maxima for pyridine and related compounds, illustrating the electronic transitions characteristic of the pyridine ring system. This compound is expected to show similar absorption patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For pyridine and its derivatives, the absorption bands in the UV region typically arise from π → π* and n → π* transitions of the aromatic ring. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital.

In the case of pyridine itself, characteristic absorption bands are observed around 250-270 nm. The substitution of an alkyl group, such as an octyl chain, at the 2-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the alkyl group. This shift is a result of the alkyl group's hyperconjugation effect, which raises the energy of the ground state and decreases the energy gap for electronic transitions.

Interactive Table: Predicted UV-Vis Absorption for this compound

TransitionPredicted λ_max (nm)Notes
π → π~260-270Expected to be the most intense absorption band.
n → π~270-280Often appears as a shoulder on the more intense π → π* band.

Note: The data in this table is predictive and based on the known spectroscopic behavior of pyridine and its alkyl derivatives.

Luminescence Spectroscopy for Emission Properties

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides insights into the de-excitation pathways of a molecule after it has absorbed light. Pyridine itself is weakly fluorescent, but substitution can significantly alter its emission properties.

A study on the ionic liquid N-octylpyridinium hydrogen sulphate ([OP]HSO4) offers valuable information on the fluorescence behavior of an octyl-substituted pyridine system. nih.gov The research revealed that [OP]HSO4 exhibits a multifunctional fluorescent response that is sensitive to the solvent environment. nih.gov

The fluorescence spectra of [OP]HSO4 were recorded in various solvents, including water, methanol (B129727), ethanol, and acetonitrile (B52724). nih.gov In a single solvent system (methanol, ethanol, or acetonitrile), the fluorescence intensity was found to first increase and then decrease as the concentration of the solvent increased. nih.gov A similar trend was observed in mixed solvents with water. nih.gov This behavior suggests that the solvent polarity and viscosity play a crucial role in the emission characteristics of the N-octylpyridinium cation. The study also highlighted the good photobleaching resistance of [OP]HSO4, with only a 4.46% reduction in fluorescence intensity after 40 cycles of continuous scanning under maximum excitation. nih.gov

The emission properties are influenced by the nature of the excited state. For pyridinic systems, both singlet (for fluorescence) and triplet (for phosphorescence) excited states are possible. The presence of the octyl group can affect the rates of radiative and non-radiative decay, thereby influencing the fluorescence quantum yield.

Interactive Table: Luminescence Data for N-octylpyridinium hydrogen sulphate ([OP]HSO4) in Different Solvents

SolventExcitation λ_max (nm)Emission λ_max (nm)Fluorescence Intensity Trend
WaterNot specifiedNot specifiedBaseline
MethanolNot specifiedNot specifiedIncreases then decreases with concentration
EthanolNot specifiedNot specifiedIncreases then decreases with concentration
AcetonitrileNot specifiedNot specifiedIncreases then decreases with concentration

Source: Data extracted from a study on N-octylpyridinium hydrogen sulphate. nih.gov The exact excitation and emission maxima were not detailed in the abstract.

The temperature also had a notable effect on the fluorescence of [OP]HSO4, with the intensity decreasing as the temperature increased. nih.gov This is a common phenomenon where increased thermal energy promotes non-radiative decay pathways, leading to a reduction in fluorescence.

While this data is for an ionic liquid, it provides a strong indication that this compound would also exhibit interesting fluorescence properties, likely influenced by its local environment. The long alkyl chain could lead to unique intermolecular interactions and solvent-dependent emission behavior.

Theoretical and Computational Investigations of 2 Octylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 2-octylpyridine, these methods would provide deep insights into its structure, stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry.

For this compound, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed. nih.gov This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. researchgate.net The absence of imaginary frequencies in a subsequent vibrational analysis confirms that a true minimum has been found. scielo.br The output would yield precise data on bond lengths, bond angles, and dihedral angles for the molecule.

Interactive Data Table: Hypothetical DFT Optimized Geometry Parameters for this compound

The following table is a template demonstrating how the results of a DFT geometry optimization would be presented. Actual values would need to be generated from a specific DFT calculation.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthN1C2Calculated Value
Bond LengthC2C7Calculated Value
Bond AngleC6N1C2Calculated Value
Dihedral AngleN1C2C7C8

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach is used to calculate the properties of electronic excited states, providing information on electronic transitions, such as those observed in UV-Vis spectroscopy. The calculation would yield the energies of various electronic transitions, the oscillator strengths (a measure of the intensity of the transition), and the nature of the orbitals involved in the transition (e.g., n → π* or π → π*).

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller gap generally implies higher reactivity. These orbital energies would be derived from the ground-state DFT calculation.

Interactive Data Table: Hypothetical FMO Properties of this compound

This table illustrates the type of data obtained from an FMO analysis.

PropertyValue (eV)Description
HOMO EnergyCalculated ValueEnergy of the highest occupied molecular orbital
LUMO EnergyCalculated ValueEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO GapCalculated ValueEnergy difference between HOMO and LUMO

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of the Lewis structure, atomic charges, and hybridization. Furthermore, NBO analysis can quantify the strength of intramolecular charge-transfer interactions (delocalization effects) by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: After a geometry optimization, a frequency calculation is performed. This yields the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. uni-muenchen.deuni-rostock.de Each calculated frequency can be animated to visualize the specific atomic motions involved (e.g., C-H stretching, ring breathing). uni-muenchen.de

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. These values are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netuwec.edu Comparing these predicted shifts with experimental data is a powerful tool for structure verification. researchgate.netnih.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, an MD simulation could be set up to study its behavior in a condensed phase, such as a pure liquid or in a solution. Such a simulation would provide insights into its bulk properties (like density and diffusion coefficient) and intermolecular interactions. It could reveal how the flexible octyl chain moves and interacts with neighboring molecules and how the pyridine (B92270) headgroup orients itself within the liquid. rsc.orgnih.gov

Conformational Analysis and Flexibility of the Alkyl Chain

The conformational flexibility of this compound is primarily dictated by the eight-carbon alkyl chain attached to the pyridine ring. The rotation around the seven C-C single bonds of the octyl group and the C-C bond connecting it to the pyridine ring gives rise to a multitude of possible conformers. Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are employed to explore the potential energy surface (PES) of the molecule and identify its low-energy conformations.

Table 1: Hypothetical Dihedral Angles and Relative Energies for Key Conformers of this compound This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

ConformerDihedral Angle (Py-C1-C2-C3)Dihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Extended (Anti)~180°~180°0.0 (Reference)
Gauche 1~60°~180°~0.9
Gauche 2~180°~60°~0.9

The flexibility of the octyl chain allows this compound to adopt various shapes, which can be crucial for its interaction with other molecules, such as in biological systems or in the formation of supramolecular structures. The extended conformation is generally the most stable in the gas phase, minimizing steric repulsion. However, in different environments, folded conformations might be stabilized by intermolecular interactions.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvatochromism, the change in the color of a substance depending on the solvent, is a key phenomenon to study these effects. researchgate.net The polarity of the solvent can affect the electronic transitions of the molecule, leading to shifts in its UV-Vis absorption spectrum. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the solvent environment and predict these spectral shifts. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's properties in different environments.

Table 2: Predicted Solvatochromic Shifts for this compound in Different Solvents This table is hypothetical and illustrates the expected trends. Specific calculations would be needed for accurate values.

SolventDielectric ConstantPredicted λmax (nm)Shift from Hexane (nm)
Hexane1.882600
Chloroform4.81262+2
Ethanol (B145695)24.55265+5
Water80.10268+8

The interaction between the solvent and the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, can lead to changes in the energy levels of the molecular orbitals involved in electronic transitions. In polar solvents, hydrogen bonding can occur with the nitrogen atom, further influencing the electronic structure and the observed UV-Vis spectrum.

Reaction Mechanism Elucidation

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. researchgate.net

A common method for the synthesis of 2-alkylpyridines is the cross-coupling reaction of a 2-halopyridine with a Grignard reagent. organic-chemistry.org Computational studies can elucidate the catalytic cycle of such reactions, for example, a nickel-catalyzed cross-coupling. mdpi.com The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. DFT calculations can model each of these elementary steps, providing insights into the role of the catalyst and the factors that control the reaction's efficiency and selectivity. rsc.org

Table 3: Hypothetical Activation Energies for a Ni-catalyzed Cross-Coupling to form this compound This table is for illustrative purposes. Actual values would require specific DFT calculations for the chosen reaction.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Oxidative AdditionAddition of 2-bromopyridine (B144113) to the Ni(0) catalyst~15-20
TransmetalationTransfer of the octyl group from the Grignard reagent to the Ni center~10-15
Reductive EliminationFormation of the C-C bond and regeneration of the catalyst~5-10

Two-State Reactivity (TSR) and Spin-State Considerations

In reactions involving transition metals, the concept of Two-State Reactivity (TSR) can be important. nih.gov TSR describes reactions where the system can cross between different electronic spin states (e.g., from a singlet to a triplet state) along the reaction pathway. Such spin crossover can significantly affect the reaction's kinetics and mechanism.

For organometallic reactions, including those used to synthesize this compound, computational studies can investigate the potential energy surfaces of different spin states. nih.gov If the transition state for a key step has a different spin multiplicity than the reactants, spin-orbit coupling can facilitate the transition between the two states. Understanding the role of TSR can be crucial for optimizing reaction conditions and catalyst design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. chemrevlett.com For this compound and related compounds, QSAR can be used to predict properties such as toxicity, antimicrobial activity, or lipophilicity. nih.govwjpsonline.comresearchgate.netnih.gov

QSAR models are built by correlating a set of molecular descriptors with the experimental activity of a series of compounds. These descriptors can be calculated from the molecular structure and can represent various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity.

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Alkylpyridines

DescriptorDescriptionRelevance to this compound
LogPOctanol-water partition coefficient, a measure of lipophilicity.The long alkyl chain significantly increases its lipophilicity.
Molecular WeightThe mass of the molecule.Contributes to steric effects and transport properties.
Topological Polar Surface Area (TPSA)The surface area of polar atoms.The nitrogen atom of the pyridine ring contributes to the TPSA.
Dipole MomentA measure of the molecule's overall polarity.Influenced by the electronegative nitrogen atom.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with desired properties. For this compound, a QSAR model could, for instance, predict its potential as an antimicrobial agent based on its structural features. mdpi.commdpi.com

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the structure, stability, and function of molecules like this compound. These interactions include hydrogen bonds, van der Waals forces, and π-stacking interactions. Computational methods are essential for the detailed analysis of these weak interactions. mdpi.com

In the context of this compound, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. researchgate.netacs.orgnih.govrsc.org The octyl chain can engage in van der Waals interactions with other nonpolar molecules or parts of molecules. nih.gov Additionally, the C-H bonds of the alkyl chain can act as weak hydrogen bond donors in CH-π interactions with aromatic rings.

Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov For isolated molecules or molecular complexes, quantum chemical calculations can be used to determine the energies of these non-covalent interactions, providing a quantitative understanding of their strength and nature. nih.govresearchgate.net

Table 5: Types of Non-Covalent Interactions Involving this compound

Interaction TypeDescriptionPotential Role for this compound
π-π StackingAttractive interaction between aromatic rings.Interaction of the pyridine ring with other aromatic systems.
van der WaalsDispersion and repulsion forces between molecules.Dominant interaction for the octyl chain.
CH-πInteraction between a C-H bond and a π-system.Interaction of the octyl chain's C-H bonds with aromatic rings.
Hydrogen BondingInteraction involving a hydrogen atom and an electronegative atom.The pyridine nitrogen can act as a hydrogen bond acceptor.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.org This analysis is based on the topology of the electron density, where critical points in the density reveal the locations of atoms (attractors), bond paths, and other features of molecular structure. uni-rostock.de

A QTAIM analysis of this compound would involve calculating the electron density of the molecule and identifying its various critical points. The key parameters derived from this analysis provide a quantitative description of the chemical bonds.

Key QTAIM Parameters:

ParameterSymbolDescription
Electron Density at Bond Critical Pointρ(r)Indicates the strength of the bond; a higher value suggests a stronger bond.
Laplacian of Electron Density∇²ρ(r)Determines the nature of the interaction. A negative value indicates a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.
Total Electron Energy DensityH(r)The sum of the kinetic (G(r)) and potential (V(r)) energy densities. A negative H(r) is indicative of a covalent character.
EllipticityεMeasures the deviation of the electron density from cylindrical symmetry around the bond path, indicating the π-character of a bond. nih.gov

For this compound, a QTAIM analysis would be expected to reveal the following:

Pyridine Ring: The C-C and C-N bonds within the aromatic pyridine ring would exhibit high electron density and negative Laplacian values, characteristic of strong covalent bonds. The ellipticity of these bonds would be significant, reflecting their π-character.

C-C Bonds of the Octyl Chain: The single bonds within the octyl group would show lower electron density compared to the ring bonds, consistent with typical C-C single bonds.

Pyridine-Octyl Linkage: The C-C bond connecting the octyl chain to the pyridine ring would be a key area of interest. Its QTAIM parameters would quantify the electronic interaction between the alkyl group and the aromatic system.

Intramolecular Interactions: QTAIM could also identify weaker, non-covalent interactions within the molecule, such as potential hydrogen-hydrogen bonding interactions, which are revealed by the presence of a bond path between two hydrogen atoms. wikipedia.orgwiley-vch.de

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.govrsc.org This technique is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org NCI plots generate 3D isosurfaces that highlight regions of non-covalent interactions, which are then colored to distinguish between different types of interactions. jussieu.fr

The color-coding of the NCI surfaces is based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. researchgate.net

NCI Plot Color Interpretation:

ColorSign of sign(λ₂)ρType of Interaction
BlueNegativeStrong, attractive interactions (e.g., hydrogen bonds)
GreenNear zeroWeak, attractive interactions (e.g., van der Waals forces)
RedPositiveRepulsive interactions (e.g., steric clashes)

An NCI plot analysis of this compound would likely reveal several key features:

Van der Waals Interactions: Large, green-colored isosurfaces would be expected along the flexible octyl chain and between the octyl chain and the pyridine ring. These surfaces represent the dispersion forces that are significant in the alkyl portion of the molecule.

Steric Interactions: Due to the proximity of the octyl chain to the pyridine ring, some minor red-colored regions might appear, indicating areas of steric repulsion.

π-System Interactions: A green surface would likely be present above and below the plane of the pyridine ring, characteristic of the weak van der Waals interactions associated with the π-electron cloud.

By examining the size, shape, and color of these isosurfaces, one can gain a detailed understanding of the non-covalent forces that govern the three-dimensional structure and conformation of this compound.

Chemical Reactivity of 2 Octylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is central to the nucleophilic and basic properties of 2-octylpyridine.

Nucleophilic Character and Basic Properties

The nitrogen atom in this compound imparts both nucleophilic and basic characteristics to the molecule. Basicity is a thermodynamic concept, defined by the equilibrium position of the reaction with an acid, whereas nucleophilicity is a kinetic phenomenon, referring to the rate at which the molecule donates its electron pair to an electrophile.

The 2-octyl group, being an alkyl group, has a weak electron-donating inductive effect (+I), which increases the electron density on the nitrogen atom compared to unsubstituted pyridine. This effect enhances the basicity of the nitrogen. However, the position of the long alkyl chain at the C2 position introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles and solvent molecules, which can slightly decrease its reactivity and basicity compared to less hindered pyridines.

The basicity of pyridines is quantified by the pKa value of their conjugate acid, the pyridinium (B92312) ion. A higher pKa value indicates a stronger base. The table below compares the pKa of pyridine with various 2-alkyl-substituted pyridines, illustrating the effect of the alkyl group.

Data sourced from a compilation by R. Williams, provided by the ACS Organic Division. organicchemistrydata.org

The data indicates that small, straight-chain alkyl groups at the 2-position increase the basicity compared to pyridine. The pKa of this compound can be expected to be similar to that of 2-n-propylpyridine and 2-n-butylpyridine, likely in the range of 5.8 to 5.9. The bulky tert-butyl group slightly lowers the basicity, highlighting the impact of steric hindrance. organicchemistrydata.org

Acid-Base Equilibria and Protonation Studies

In the presence of an acid, the nitrogen atom of this compound can accept a proton (H⁺) to form the corresponding 2-octylpyridinium cation. This reaction is a reversible equilibrium, the position of which is determined by the pKa of the pyridinium ion and the pH of the solution.

C₅H₄N(C₈H₁₇) + H₂O ⇌ C₅H₄NH⁺(C₈H₁₇) + OH⁻

The equilibrium constant for this reaction is the base dissociation constant (Kb). The pKa value refers to the dissociation of the conjugate acid, the 2-octylpyridinium ion:

C₅H₄NH⁺(C₈H₁₇) + H₂O ⇌ C₅H₄N(C₈H₁₇) + H₃O⁺

Protonation significantly alters the electronic properties of the pyridine ring. The positive charge on the nitrogen atom makes the ring much more electron-deficient, which in turn increases the acidity of the protons on the alkyl side chain, particularly those on the α-carbon.

Reactivity of the Alkyl Side Chain

The pyridine ring activates the attached octyl group, particularly at the α-carbon (the carbon atom bonded directly to the ring), making it susceptible to a range of functionalization reactions.

Functionalization at the α-Carbon and Other Aliphatic Positions

The protons on the α-carbon of the octyl chain are significantly more acidic than those in a simple alkane. This increased acidity (with a pKa estimated to be around 34-36) is due to the electron-withdrawing nature of the pyridine ring, which helps to stabilize the negative charge of the carbanion formed upon deprotonation. pearson.com

This property allows for the selective deprotonation of the α-position using strong bases, such as organolithium reagents (e.g., n-butyllithium), followed by reaction with an electrophile to form a new carbon-carbon bond. This two-step sequence is a powerful method for elaborating the alkyl side chain. For instance, direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.govnih.gov This method provides access to chiral pyridines by deprotonating the α-carbon and then adding an alkylating agent like benzyl (B1604629) bromide. nih.govescholarship.org

The following table summarizes a typical reaction for the functionalization of a 2-alkylpyridine.

C(sp³)–H Bond Activation and Functionalization

Modern synthetic chemistry offers more direct methods for functionalizing the alkyl side chain through C(sp³)–H bond activation, which avoids the need for stoichiometric strong bases. These methods often employ transition metal catalysts.

For example, a catalyst- and base-free method for the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been developed. beilstein-journals.org This reaction is believed to proceed through a tandem Sₙ2' type nucleophilic substitution by the pyridine nitrogen, followed by a thermal 3-aza-Cope rearrangement to install the allyl group at the α-carbon. beilstein-journals.org

Furthermore, rare-earth metal complexes have been shown to catalyze the C–H alkylation of the benzylic position of 2,6-dialkylpyridines with alkenes. researchgate.net Yttrium catalysts have also been used for the regioselective benzylic C–H alumination of 2-alkylpyridines. The resulting alkylaluminum species can then be functionalized through oxidation to form alcohols or through copper- or palladium-catalyzed cross-coupling reactions to introduce allyl, benzyl, or aryl groups. acs.org

Oxidation and Reduction Chemistry

This compound can undergo oxidation and reduction at either the pyridine ring or the alkyl side chain.

Oxidation:

N-Oxidation: Like other pyridines, the nitrogen atom can be oxidized to form this compound N-oxide. This is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered reactivity compared to the parent pyridine.

Side-Chain Oxidation: The alkyl side chain can be oxidized, with the α-carbon (benzylic-like position) being the most susceptible site. For example, the catalytic air oxidation of 2-ethylpyridine (B127773) is a method used to prepare 2-acetylpyridine. A similar transformation could be applied to this compound to introduce a carbonyl group at the C1 position of the octyl chain.

Reduction:

Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically involves hydrogen gas (H₂) and a transition metal catalyst, such as platinum, palladium, or rhodium. The reduction of this compound would yield 2-octylpiperidine (B13278754), converting the aromatic heterocycle into a saturated one.

Derivatization Reactions for Targeted Applications

The chemical modification of this compound through derivatization reactions is a key strategy for tailoring its properties for specific applications, particularly in the realm of analytical detection and the synthesis of novel functionalized molecules. These reactions can be directed at either the pyridine ring or the octyl side chain, allowing for a wide range of structural modifications.

Strategies for Enhancing Detection in Analytical Methods

Derivatization is a powerful tool in analytical chemistry to enhance the detectability of compounds that may otherwise exhibit poor response with certain analytical techniques. For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) or to introduce a chromophore, fluorophore, or an easily ionizable group for high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

A common strategy involves introducing a functional group that can be readily derivatized. For instance, the octyl chain of this compound could be functionalized with a hydroxyl group, which can then be subjected to silylation or acylation to increase its volatility for GC analysis.

For HPLC-UV/Vis or fluorescence detection, a derivatizing agent that introduces a highly conjugated system can be used. While direct derivatization of the pyridine ring or the alkyl chain without a pre-existing functional group is challenging, functionalized derivatives of this compound can be designed to react with such agents.

In the context of mass spectrometry, derivatization can be used to improve ionization efficiency. Reagents that introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) or pyridinium group, can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. For example, a derivative of this compound containing a primary amine could be reacted with a pyrylium (B1242799) salt to form a stable, positively charged pyridinium salt with excellent ionization properties.

Analytical TechniqueDerivatization StrategyPurpose
Gas Chromatography (GC)Silylation, AcylationIncrease volatility and improve peak shape
HPLC-UV/VisIntroduction of a chromophoreEnhance UV/Vis absorbance
HPLC-FluorescenceIntroduction of a fluorophoreEnhance fluorescence emission for higher sensitivity
Mass Spectrometry (MS)Introduction of a fixed charge (e.g., pyridinium salt)Improve ionization efficiency

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives opens up avenues for creating novel molecules with tailored properties. These reactions can target either the pyridine nucleus or the octyl side chain.

Functionalization of the Pyridine Ring:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form this compound N-oxide. This transformation activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 6-positions. The N-oxide can be prepared by reacting this compound with an oxidizing agent like hydrogen peroxide in acetic acid.

Halogenation: Introducing a halogen atom, such as bromine, onto the pyridine ring provides a versatile synthetic handle for further modifications, including cross-coupling reactions. Direct bromination of this compound would likely occur at the 3- or 5-position. For substitution at other positions, multi-step synthesis strategies are required. For instance, starting from a commercially available brominated pyridine and introducing the octyl chain via a Grignard reaction is a plausible route.

Borylation: The synthesis of boronic acid or boronic ester derivatives of this compound is a powerful strategy for creating intermediates for Suzuki-Miyaura cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and other complex structures. A common method involves the reaction of a lithiated or Grignard derivative of a halogenated this compound with a trialkyl borate.

Functionalization of the Octyl Side Chain:

Reactions on the octyl side chain typically involve free-radical halogenation to introduce a reactive handle, which can then be converted to other functional groups such as alcohols, amines, or nitriles. However, this approach often leads to a mixture of products due to the lack of selectivity. A more controlled approach would involve starting with a functionalized octyl precursor and then forming the pyridine ring, or attaching the pre-functionalized chain to a pyridine precursor.

Reaction TypeReagentsProduct
N-OxidationHydrogen Peroxide, Acetic AcidThis compound N-oxide
BrominationN-BromosuccinimideBromo-2-octylpyridine
Borylationn-Butyllithium, Triisopropyl borateThis compound boronic ester

Coordination Chemistry of 2 Octylpyridine

2-Octylpyridine as a Ligand

This compound is a derivative of pyridine (B92270) where an octyl group is attached to the carbon atom adjacent to the nitrogen. This structural feature classifies it as a mono-dentate ligand, primarily coordinating to metal centers through the nitrogen atom of the pyridine ring. The presence of the bulky octyl group at the 2-position introduces significant steric hindrance around the coordination site, which can influence the geometry and stability of the resulting metal complexes.

Binding Modes (Monodentate, Chelating, Bridging)

Primarily, this compound is expected to act as a monodentate ligand, forming a single coordinate bond with a metal ion through its nitrogen atom. The large steric bulk of the octyl group generally prevents the ligand from participating in more complex coordination modes.

While theoretically possible, the formation of chelating or bridging complexes involving a single this compound molecule is highly unlikely. Chelation would require the octyl chain to possess another donor atom capable of coordinating to the same metal center, which is not the case. Similarly, a bridging mode, where the ligand coordinates to two different metal centers simultaneously, is sterically hindered by the octyl group.

Influence of Alkyl Chain on Coordination Sphere

The long, flexible octyl chain in this compound plays a crucial role in defining the properties of its metal complexes. The primary influence is steric; the bulky alkyl group can limit the number of ligands that can coordinate to a metal center, thereby affecting the coordination number and geometry of the complex. For instance, in complexes with smaller ligands where a higher coordination number is common, the presence of this compound might favor the formation of complexes with lower coordination numbers.

Furthermore, the nonpolar nature of the octyl chain can enhance the solubility of the metal complexes in organic solvents. The van der Waals interactions between the alkyl chains of adjacent ligands can also play a role in the packing of the complexes in the solid state, potentially influencing their crystal structures. Studies on other 2-alkylpyridines have shown that the steric hindrance from the alkyl group can affect the stability and reactivity of the resulting complexes.

Synthesis and Characterization of Metal-2-Octylpyridine Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in isolating the desired complex.

Preparation with Transition Metals (e.g., Fe, Co, Ni, Cu, Pt, Pd, Ag)

Analytical and Spectroscopic Confirmation of Complex Formation

The formation of metal-2-octylpyridine complexes would be confirmed using a variety of analytical and spectroscopic techniques.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to the metal center typically results in a shift of the C=N and ring stretching vibrations to higher frequencies compared to the free ligand.

UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions of the metal ion and charge-transfer bands, providing information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyridine ring protons and carbons upon coordination to a diamagnetic metal center. For paramagnetic complexes, the signals would be significantly broadened and shifted.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Structural Elucidation of Coordination Compounds

Crystal Engineering of Coordination Polymers and Discrete Clusters

The design and synthesis of coordination polymers and discrete metal clusters are central to crystal engineering. The selection of organic ligands, such as this compound, plays a crucial role in dictating the final architecture and properties of these materials. nih.gov

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. nih.govbohrium.com The dimensionality of these polymers (1D, 2D, or 3D) is influenced by factors such as the coordination geometry of the metal center and the nature of the ligand. nih.gov While specific examples involving this compound are not extensively documented, the principles of crystal engineering using pyridine-based ligands are well-established. For instance, the reaction of cadmium(II) with carboxylate and pyridine mixed ligands has yielded coordination polymers with interesting network topologies. rsc.org The steric bulk of the octyl group in this compound would likely favor the formation of lower-dimensional structures, such as 1D chains or discrete clusters, to minimize steric hindrance.

Intermolecular Interactions in Solid-State Structures (e.g., π-π Stacking, Hydrogen Bonding)

Non-covalent interactions, such as π-π stacking and hydrogen bonding, are fundamental in controlling the supramolecular assembly of coordination compounds in the solid state. rsc.orgmdpi.com

π-π Stacking: The pyridine ring of this compound can participate in π-π stacking interactions. These interactions occur between aromatic rings and are crucial in stabilizing the crystal packing of many coordination complexes. rsc.orgresearchgate.netmdpi.com The presence of the bulky octyl group might influence the geometry of these interactions, potentially leading to slipped-stacked or T-shaped arrangements rather than a perfectly co-facial orientation. In related copper(II) complexes with 2-ethylpyridine (B127773), π-π stacking interactions link molecules into dimers. nih.gov

The interplay of these weak interactions directs the self-assembly process, leading to the formation of specific supramolecular architectures. The long octyl chain of this compound can also engage in van der Waals interactions, further influencing the packing of the molecules in the crystal.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the surrounding ligands. iitk.ac.inlibretexts.orgfiveable.melumenlearning.com

The coordination of this compound to a transition metal ion modifies the d-orbital energies of the metal. As a pyridine derivative, this compound is generally considered a moderately soft, two-electron L-type ligand. wikipedia.org The electronic properties of the resulting complex, such as its color and redox potentials, are determined by the energy gap between the metal's d-orbitals, which is influenced by the ligand field strength of this compound.

Table of Relevant Properties for Pyridine-Type Ligands in Coordination Complexes:

PropertyDescriptionInfluence of this compound
Ligand Field Strength The ability of a ligand to split the d-orbitals of a metal ion.Similar to other pyridine derivatives, it is expected to be a moderate field ligand. The bulky octyl group may cause slight distortions in the coordination geometry, which could subtly affect the ligand field.
Spin State The arrangement of electrons in the d-orbitals (high-spin or low-spin).Dependent on the metal ion and the magnitude of the d-orbital splitting. Can lead to paramagnetic or diamagnetic complexes.
Magnetic Moment A measure of the strength and direction of a magnetic field produced by the complex.Directly related to the number of unpaired electrons. Complexes with unpaired electrons will exhibit paramagnetism. iitk.ac.inlibretexts.org
Redox Potential The tendency of a complex to gain or lose electrons.The electron-donating nature of the alkyl group can influence the electron density at the metal center, thereby affecting its redox properties.

Ligand Activation and Reactivity within Coordination Spheres

The coordination of a ligand to a metal center can significantly alter its reactivity, a phenomenon known as ligand activation. rsc.org The metal ion can act as a Lewis acid, withdrawing electron density from the ligand and making it more susceptible to nucleophilic or electrophilic attack.

In the case of this compound, coordination to a metal ion would increase the acidity of the protons on the pyridine ring and the octyl chain. This could facilitate reactions such as deprotonation or substitution. While specific studies on the reactivity of coordinated this compound are scarce, research on related pyridine-thiolate ligands in tungsten complexes has shown that the substituents on the pyridine ring can influence the reactivity of the complex towards processes like acetylene (B1199291) insertion. nih.gov

The steric bulk of the octyl group in the 2-position can also play a crucial role in the reactivity of the complex. It can protect the metal center from attack by bulky reagents or direct the approach of a substrate to a specific site. This steric influence is a key aspect in the design of catalysts for selective organic transformations. The hemilabile nature of some pyridine-containing ligands allows for the reversible dissociation of a donor atom, creating a vacant coordination site for substrate binding and activation. researchgate.net

Catalytic Applications of 2 Octylpyridine and Its Complexes

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands are crucial for modulating the activity, selectivity, and stability of a metal catalyst. 2-Alkylpyridines, including 2-octylpyridine, serve as effective ligands for a variety of transition metals such as palladium, rhodium, iridium, and nickel. researchgate.netresearchgate.net The nitrogen atom's lone pair of electrons coordinates to the metal center, while the 2-alkyl substituent can significantly influence the catalytic environment.

The catalytic performance of a metal complex is intricately linked to the steric and electronic properties of its ligands. nih.gov The 2-octyl group in this compound introduces distinct features compared to smaller alkyl groups.

Electronic Effects : Alkyl groups are generally electron-donating through an inductive effect. This increases the electron density on the pyridine (B92270) nitrogen, making it a stronger σ-donor to the metal center. This enhanced basicity can increase the nucleophilicity of the metal, which may promote key catalytic steps like oxidative addition. core.ac.ukacs.org For instance, in palladium(II)-catalyzed reactions, more basic pyridine ligands can lead to more active catalysts, although this effect can be coupled with steric influences. acs.orgacs.org

Steric Effects : The long octyl chain exerts significant steric hindrance around the metal center. This steric bulk can be beneficial, promoting reductive elimination, influencing regioselectivity by blocking certain coordination sites, and stabilizing monomeric catalytic species by preventing catalyst dimerization or aggregation. acs.org However, excessive steric hindrance can also impede substrate coordination, slowing down the reaction rate. In rhodium-catalyzed carbonylation, for example, the steric bulk of 2-substituted pyridines was found to decrease the rate of methyl iodide addition compared to unsubstituted pyridine. core.ac.uk The specific impact of the octyl group's size and flexibility is a key consideration in catalyst design.

The interplay between these effects is crucial. While the electronic effect of the octyl group might enhance catalyst activity, its steric profile could either improve selectivity or reduce reaction rates depending on the specific transformation. nih.govresearchgate.net

Table 1: Comparison of Ligand Properties and Their General Catalytic Influence

Ligand PropertyContribution from 2-Octyl GroupGeneral Influence on Catalysis
Basicity (pKa) Increased due to electron-donating alkyl chainEnhances catalyst activity by increasing electron density on the metal center. acs.org
Steric Hindrance Significant due to the bulky C8 chainCan improve selectivity and stability; may decrease reaction rates. core.ac.ukacs.org
Flexibility The octyl chain is flexibleCan adopt conformations that create a specific pocket around the active site. nih.gov

Asymmetric catalysis, which produces specific enantiomers of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. numberanalytics.comchiralpedia.com Pyridines bearing C2-alkyl substituents are considered privileged scaffolds for creating chiral ligands. nih.gov The direct enantioselective α-alkylation of 2-alkylpyridines is a powerful method for accessing these valuable chiral building blocks. nih.gov

While specific examples for this compound are not extensively documented, the methodologies developed for other 2-alkylpyridines are directly applicable. For instance, chiral lithium amides have been successfully used as noncovalent stereodirecting auxiliaries to achieve the enantioselective alkylation of 2-alkylpyridines. nih.gov This approach could be used to introduce a chiral center on the carbon atom of the octyl group adjacent to the pyridine ring.

Another strategy involves synthesizing chiral pyridyl alcohols, which can then be used as ligands or converted into other ligand types like phosphinites. diva-portal.org The synthesis of a chiral catalyst based on this compound would likely involve creating a stereocenter within the octyl chain, which then imparts chirality to the coordination sphere of the metal catalyst, enabling enantioselective transformations. libretexts.org The long octyl chain could also serve as a structural backbone to position other functional or chiral groups remotely from the pyridine ring.

Application in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. u-tokyo.ac.jpnumberanalytics.com The process of converting a homogeneous catalyst into a heterogeneous one is known as immobilization or heterogenization. numberanalytics.com

The immobilization of molecular catalysts like those based on this compound onto solid supports is a key strategy for creating robust heterogeneous catalysts. rsc.orgwiley-vch.de This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. numberanalytics.com

Several strategies can be envisioned for immobilizing a this compound motif:

Covalent Attachment : The long octyl chain provides a perfect anchor for covalent attachment to a support. The terminal end of the octyl group can be functionalized (e.g., with a silane, carboxyl, or amino group) and then reacted with a suitable solid support like silica, alumina, or a polymer resin. wiley-vch.denih.gov This creates a strong, stable link that minimizes catalyst leaching.

Physical Entrapment : The entire metal complex containing the this compound ligand can be physically encapsulated within the pores of a material like a zeolite or a metal-organic framework (MOF). u-tokyo.ac.jp This "ship in a bottle" approach does not require modification of the ligand but relies on the support structure to prevent the catalyst from leaching. u-tokyo.ac.jp

Electrostatic Interaction : If the catalyst complex is ionic, it can be immobilized onto a support with opposite charges, such as an ion-exchange resin. u-tokyo.ac.jp

The choice of support and immobilization method can significantly impact the catalyst's stability, activity, and selectivity. numberanalytics.com The this compound ligand, with its robust anchoring potential, is a promising candidate for the development of such supported catalysts.

Specific Catalytic Transformations

Complexes incorporating 2-alkylpyridine ligands are active in a range of catalytic reactions, including C-H activation, cross-coupling reactions, and carbonylations. researchgate.netacs.orgorganic-chemistry.org

Palladium- and rhodium-catalyzed carbonylation reactions are fundamental industrial processes for synthesizing carbonyl-containing compounds like esters, amides, and aldehydes from aryl halides and carbon monoxide (CO). nih.gov The ligands employed play a critical role in the efficiency and selectivity of these transformations.

In rhodium-catalyzed methanol (B129727) carbonylation, the addition of pyridine-based ligands can modify the activity of the catalyst. Studies on ligands such as 2-methylpyridine (B31789) and 2-phenylpyridine (B120327) showed that while electronic effects are important, steric hindrance at the 2-position can decrease the rate of the oxidative addition step. core.ac.uk Based on these findings, a rhodium complex with this compound would be expected to be an active catalyst, though its rate might be modulated by the steric bulk of the octyl group.

In palladium-catalyzed carbonylations, ligands are essential for stabilizing the active Pd(0) species and facilitating the catalytic cycle. nih.gov For the synthesis of amides from aryl bromides, bulky ligands are often preferred. A palladium catalyst system incorporating this compound could be effective in such transformations, with the ligand's properties influencing product yield and selectivity. For example, in the regioselective carbonylation of a substituted dibromopyridine, a novel bipyridine ligand was key to achieving high selectivity, demonstrating the power of tailored pyridine-based ligands in controlling reaction outcomes. acs.org

Table 2: Potential Role of this compound in a Generic Palladium-Catalyzed Carbonylation Cycle

Catalytic StepRole of Metal-Ligand ComplexPotential Influence of this compound Ligand
Oxidative Addition Pd(0)L₂ adds to the aryl halide (Ar-X)Electron-donating octyl group may accelerate this step.
CO Insertion CO coordinates and inserts into the Pd-Ar bondSteric bulk of the octyl group can influence the rate and regiochemistry.
Nucleophilic Attack Nucleophile (e.g., amine) attacks the acyl-Pd intermediateThe ligand environment can affect the accessibility of the metal center.
Reductive Elimination Product is released, regenerating the Pd(0)L₂ catalystSteric hindrance from the octyl group can promote this final step.

Hydrogenation and Dehydrogenation Processes

Hydrogenation of the pyridine ring and the reverse reaction, dehydrogenation of the corresponding piperidine (B6355638), are fundamental transformations. These processes are crucial in organic synthesis for creating saturated heterocycles and in the context of liquid organic hydrogen carriers (LOHCs) for chemical hydrogen storage.

Hydrogenation

The hydrogenation of 2-alkylpyridines involves the reduction of the aromatic pyridine ring to form the corresponding alkylpiperidine. This reaction is typically carried out using heterogeneous or homogeneous catalysts under hydrogen pressure. Noble metals, particularly ruthenium, have been shown to be highly effective. For instance, studies on the hydrogenation of various pyridine derivatives over supported noble metal catalysts revealed that a 5% Ru/C catalyst provides excellent activity and selectivity for the conversion of pyridine to piperidine. cjcatal.com

The reactivity of substituted pyridines is influenced by both electronic and steric factors. Research has shown the hydrogenation reactivity for several alkylpyridines to be in the order of pyridine ≈ 2-methylpyridine > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936). cjcatal.com This suggests that substitution at the C2 position, as in this compound, does not inherently inhibit the reaction compared to the parent pyridine. However, the large steric profile of the octyl group in this compound may influence its interaction with the catalyst's active sites compared to a smaller methyl group.

The general reaction is the conversion of this compound to 2-octylpiperidine (B13278754). The reaction typically proceeds with high selectivity, fully saturating the aromatic ring without affecting the alkyl substituent.

Dehydrogenation

Dehydrogenation is the reverse process, where a saturated N-heterocycle like 2-octylpiperidine is converted back to its aromatic form, this compound, releasing hydrogen gas. This reaction is of significant interest for LOHC systems, where hydrogen is stored via hydrogenation and released on demand via dehydrogenation. Bimetallic catalysts, such as those combining palladium and gold, have shown high activity for the acceptorless dehydrogenation of N-heterocycles. nih.gov For instance, a Pd₃Au₁/CNT catalyst has been demonstrated to be effective for the reversible dehydrogenation and hydrogenation of compounds like 1,2,3,4-tetrahydroquinoline. nih.gov It is anticipated that a similar catalytic system could be applied to the 2-octylpiperidine/2-octylpyridine pair. The long alkyl chain of this compound could be advantageous in LOHC applications, as it would likely ensure that both the hydrogenated and dehydrogenated forms remain in the liquid phase over a wide range of temperatures.

Hydrodenitrogenation of Nitrogen Heterocycles

Hydrodenitrogenation (HDN) is a critical industrial process in petroleum refining that removes nitrogen-containing compounds from crude oil fractions. Nitrogen compounds act as poisons for downstream processing catalysts and contribute to the formation of NOx pollutants upon combustion. Alkylpyridines are common model compounds for studying HDN mechanisms.

While specific HDN studies on this compound are not prominent, the reaction pathway can be reliably inferred from extensive research on 2-methylpyridine. icp.ac.rucapes.gov.br The HDN process does not occur directly on the aromatic ring but requires initial hydrogenation. The generally accepted reaction network involves:

Ring Hydrogenation: The substituted pyridine is first hydrogenated to the corresponding piperidine. For this compound, this would be the formation of 2-octylpiperidine.

Ring Opening (C-N Bond Cleavage): The resulting piperidine undergoes ring-opening through the cleavage of one of the C-N bonds. For 2-methylpiperidine (B94953), studies show that the ring opening preferentially occurs between the nitrogen and the methylene (B1212753) group (the C6 position), rather than between the nitrogen and the carbon bearing the alkyl group (the C2 position). icp.ac.ru This cleavage is often a result of an elimination reaction.

Denitrogenation: The resulting acyclic amine undergoes further reactions, including C-N bond hydrogenolysis, to remove the nitrogen atom as ammonia (B1221849), yielding hydrocarbon products.

The table below, adapted from studies on 2-methylpyridine, illustrates the typical product distribution in an HDN reaction, showing that 2-methylpiperidine is the primary initial product. icp.ac.ru

ProductSelectivity at Zero Conversion (%)Product Type
2-Methylpiperidine~100Primary (Hydrogenation)
1-Aminohexane0Secondary (Ring Opening)
2-Aminohexane0Secondary (Ring Opening)
Hydrocarbons0Tertiary (Denitrogenation)

For this compound, the octyl group's steric hindrance could influence the rate of the initial hydrogenation step by affecting how the molecule adsorbs onto the catalyst surface. Studies comparing piperidine, 2-methylpiperidine, and 2,6-dimethylpiperidine (B1222252) found that HDN rates decrease with increased alkyl substitution, suggesting that the bulky methyl groups hinder the necessary adsorption for reaction. icp.ac.ru A similar, or even more pronounced, effect would be expected for the significantly larger octyl group.

Other Organic Transformations (e.g., Hydroboration, Oxidative Decarboxylation)

Beyond hydrogenation and HDN, the structural features of this compound make it a potential participant or ligand in other catalytic organic transformations.

Hydroboration

The hydroboration of pyridines is a valuable method for producing borylated tetrahydropyridine (B1245486) derivatives, which are versatile intermediates in organic synthesis. rsc.org Recent research has demonstrated that cobalt(II) complexes can effectively catalyze the double hydroboration of pyridines to yield these useful products. rsc.org The reaction mechanism often involves the activation of both the pyridine and the borane (B79455) reagent by the metal complex. rsc.orgrsc.org

While there is no specific report on the hydroboration of this compound, it is expected to undergo this transformation. The regioselectivity of the hydroboration could, however, be significantly influenced by the steric bulk of the octyl group at the C2 position, potentially favoring addition at less hindered positions of the pyridine ring. This steric control could be a useful tool for directing the outcome of the reaction.

Oxidative Decarboxylation

In oxidative decarboxylation reactions, this compound can potentially serve as an ancillary ligand in a metal catalyst system. The nitrogen atom can coordinate to the metal center, and the properties of the ligand can modulate the catalyst's activity and selectivity. Studies on the oxidative decarboxylation of arylacetic acids have investigated a range of transition metal complexes with various axial ligands, including substituted pyridines like 2-methylpyridine and 4-methylpyridine. chemrevlett.com

The role of the pyridine ligand in these systems is to influence the electronic properties and the steric environment of the metal's coordination sphere. By analogy, this compound could be employed as a ligand. Its large, non-polar octyl chain would significantly increase the catalyst's lipophilicity, enhancing its solubility in non-polar organic solvents and potentially creating a specific steric pocket around the active site to influence substrate selectivity.

Catalyst Recycling and Stability Studies

The ability to recycle a catalyst and its stability over multiple uses are paramount for sustainable and economically viable chemical processes. mdpi.comnih.gov For catalysts involving this compound, either as a complex or as part of a supported system, several strategies could be employed to ensure their longevity and reusability.

Immobilization and Heterogenization

A common strategy to facilitate catalyst recycling is to immobilize a homogeneous catalyst onto a solid support. researchgate.net This converts it into a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration. Potential supports include:

Inorganic Materials: Silica, alumina, and activated carbon are widely used due to their high surface area and thermal stability. mdpi.com

Organic Polymers: Polymeric supports can also be used to anchor catalyst complexes.

A hypothetical catalyst, such as a rhodium complex with a this compound ligand, could be anchored to such a support. The lipophilic nature of the octyl group might also be exploited for immobilization in "supported ionic liquid phase" (SILP) systems, where the catalyst is dissolved in a thin layer of ionic liquid coated onto a solid support.

Inherent Stability and Recovery

In some systems, the catalyst exhibits high intrinsic stability, allowing for multiple reaction cycles without significant loss of activity. For example, robust Zintl cluster catalysts used for pyridine reduction have been shown to be recyclable up to nine times with virtually no loss in performance. mdpi.com Developing a catalytic system for this compound with similar inherent robustness would be highly desirable.

Furthermore, advanced techniques for catalyst recovery are being developed. One novel method involves using electrochemical separation, where molecular attachments allow for the selective "catching" of the metal catalyst from the product solution and its subsequent "release" into a fresh reaction medium, enabling high recovery and retention of activity. researchgate.net Such a strategy could be adapted for catalysts based on this compound complexes. The stability of a potential catalyst would depend on the reaction conditions, with deactivation potentially occurring through ligand dissociation, poisoning, or thermal degradation. mdpi.com

Biochemical and Biological Research Pertaining to 2 Octylpyridine

General Biological Activities of Long-Chain Alkylpyridines

Long-chain alkylpyridines, a class of organic compounds characterized by a pyridine (B92270) ring attached to a lengthy alkyl chain, have garnered significant attention in the scientific community for their diverse biological activities. These compounds, found in various natural sources, particularly marine sponges, have demonstrated a range of effects, including antimicrobial, antifungal, and potential anticancer properties. The length and structure of the alkyl chain, along with the substitution pattern on the pyridine ring, play a crucial role in determining the specific biological activity and potency of these molecules.

Antimicrobial and Antifungal Efficacy

Long-chain alkylpyridines have shown notable efficacy against a spectrum of microbial and fungal pathogens. Research has indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For instance, synthetic long-chain substituted alkylpyridines have been demonstrated to possess antifungal activities. nih.gov Studies on 6-alkyl-2,3,4,5-tetrahydropyridine derivatives revealed that the length of the alkyl chain is a critical determinant of their antifungal efficacy. Specifically, compounds with a C16 alkyl chain, such as one derivative designated as 5e, exhibited significant minimum fungicidal concentrations (MFCs) against several clinically relevant fungi. nih.gov The antifungal activity was observed to increase with chain length up to C17, diminishing with a C18 chain. nih.gov This suggests an optimal chain length is necessary for maximal interaction with cellular targets. nih.gov

In the realm of antibacterial activity, various pyridine derivatives have been investigated. For example, a study on pyridine analogs found that those with a 6- to 10-carbon long alkyl chain displayed high antimicrobial activity. illinoisstate.edu Some of these analogs were effective against clinically relevant gram-positive bacteria such as S. epidermis and E. faecalis, with minimum inhibitory concentrations (MICs) comparable to those against S. aureus. illinoisstate.edu Another study reported that certain 3-alkylpyridine alkaloids displayed modest antibiotic activity against several Gram-positive bacterial strains. researchgate.net

Furthermore, volatile organic compounds (VOCs) produced by marine bacteria, including pyridine derivatives like 5-acetyl-2-methylpyridine, have shown antibacterial activity against pathogenic bacteria such as P. aeruginosa, S. aureus, and A. baumannii. mdpi.com

The table below summarizes the antimicrobial and antifungal activities of some long-chain alkylpyridine derivatives.

Compound/DerivativeTarget Organism(s)Activity/Observation
6-alkyl-2,3,4,5-tetrahydropyridines (C16 alkyl chain)C. neoformans, C. albicans, C. glabrata, C. kruseiExhibited significant minimum fungicidal concentrations (MFCs). nih.gov
Pyridine analogs (6-10 carbon alkyl chain)S. epidermis, E. faecalis, S. aureusHigh antimicrobial activity with comparable MIC values against these bacteria. illinoisstate.edu
3-Alkylpyridine alkaloidsGram-positive bacterial strainsModest antibiotic activity. researchgate.net
5-acetyl-2-methylpyridine (a VOC)P. aeruginosa, S. aureus, A. baumanniiInhibited or reduced the growth of these pathogenic bacteria. mdpi.com

Potential Anticancer Properties

The potential of alkylpyridine compounds as anticancer agents has been an area of active research. A number of studies have synthesized and evaluated various pyridine derivatives for their cytotoxic effects against different cancer cell lines.

For example, novel 3-alkylpyridine marine alkaloid analogs have been synthesized and evaluated for their anticancer activity. nih.gov Among the synthesized compounds, two analogs, 4c and 5c, were identified as the most active, inducing apoptosis in tumoral human cell lines. nih.gov Another study focused on the synthesis and antimalarial evaluation of 3-alkylpyridine marine alkaloid analogs, with some compounds showing moderate activity against P. falciparum. acs.org

Platinum(II) complexes incorporating sterically hindered 2-methylpyridine (B31789) groups have also been synthesized and investigated for their anticancer potential. asianpubs.orgasianpubs.org However, in one study, these complexes did not exhibit significant anticancer activity against several cancer cell lines, which was possibly attributed to the lack of hydrogen atoms on the N-donors. asianpubs.orgasianpubs.org

Molecular docking studies have also been employed to investigate the potential anticancer activity of pyridine derivatives. For instance, a study on N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine revealed its potential as an inhibitor against the epidermal growth factor receptor (EGFR) protein, which is implicated in lung cancer. researchgate.net

The table below presents findings from studies on the potential anticancer properties of alkylpyridine derivatives.

Compound/DerivativeCancer Cell Line(s)Activity/Observation
3-Alkylpyridine marine alkaloid analogs (4c and 5c)Tumoral human cell linesInduced apoptosis. nih.gov
3-Alkylpyridine marine alkaloid analogsP. falciparum (malaria)Moderately active. acs.org
Platinum(II) complexes with 2-methylpyridineA549, A549/ATCC, SGC-7901No significant anticancer activity. asianpubs.orgasianpubs.org
N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridineLung cancer (EGFR protein)Potential inhibitor based on molecular docking. researchgate.net

Enzyme Inhibition Studies

The ability of pyridine derivatives to inhibit specific enzymes is a key aspect of their biological activity. Research in this area has explored their potential as inhibitors for various enzymes implicated in different diseases.

Long-chain N'-hydroxy-N-alkylpyridinecarboximidamides have been synthesized with the supposition that they may demonstrate biological as well as complexing properties. scispace.com Studies on 2-amino-4-methylpyridine (B118599) have shown it to be a potent inhibitor of the inducible NO synthase (NOS II) enzyme both in vitro and in vivo. nih.gov Enzyme kinetic studies indicated that the inhibition is competitive with respect to arginine. nih.gov

Copper(II) complexes with methylpyridine co-ligands have been shown to inhibit alpha-amylase, with the complexes being more active than the free ligand acid. bohrium.com Similarly, other copper(II) carboxylate complexes with 2-methyl pyridine as a co-ligand have demonstrated inhibitory activity against α-amylase and acetylcholinesterase. bohrium.com

Investigation of Binding Mechanisms via Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. This method has been instrumental in understanding the binding mechanisms of pyridine derivatives with various enzymes.

For instance, molecular docking studies were performed on copper(II) complexes to understand their interaction with α-amylase. The results showed that the complexes were more active inhibitors than the free ligand acid, and these in silico findings were consistent with experimental observations. bohrium.com In another study, molecular docking was used to investigate the binding of N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine to the epidermal growth factor receptor (EGFR), revealing its potential as an inhibitor. researchgate.net

Molecular docking has also been used to study the interaction of 2-chloro-6-methoxypyridine-4-carboxylic acid with proteins associated with antimicrobial activity and Mycobacterium tuberculosis. tandfonline.com Furthermore, docking studies of 1,2,4-triazole (B32235) derivatives with enzymes responsible for regulating oxidative stress have helped in identifying potential inhibitors. pensoft.net

The table below highlights some molecular docking studies on pyridine derivatives.

Compound/DerivativeTarget Enzyme/ProteinKey Finding from Docking Study
Copper(II) complexes with methylpyridineα-amylaseComplexes are more active inhibitors than the free ligand acid. bohrium.com
N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridineEpidermal Growth Factor Receptor (EGFR)Identified as a potential inhibitor for lung cancer. researchgate.net
2-chloro-6-methoxypyridine-4-carboxylic acidAntimicrobial and Mycobacterium tuberculosis proteinsShowed inhibition activity. tandfonline.com
1,2,4-triazole derivativesOxidative stress-regulating enzymesIdentified potential inhibitors. pensoft.net

Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules like DNA is fundamental to their mechanism of action for many therapeutic agents. The study of these interactions can provide valuable insights into the potential of a compound as a drug candidate.

DNA Binding Studies

The interaction of pyridine-containing compounds with DNA has been explored through various biophysical techniques. These studies aim to understand the mode and strength of binding, which can be crucial for activities such as anticancer effects.

For example, the interaction of cobalt(III) complexes containing pyridine and methylpyridine with calf thymus DNA was investigated. nih.govresearchgate.netnih.gov The results suggested that these complexes bind to DNA through a groove binding mode. nih.govresearchgate.netnih.gov The binding affinity was found to be influenced by the substitution on the pyridine ring, with the methylpyridine complex showing stronger binding than the pyridine complex. nih.govresearchgate.netnih.gov

In another study, copper(II) complexes with 2- and 3-methylpyridine (B133936) were shown to interact with DNA through a mixed mode involving partial intercalation and groove binding. bohrium.com Viscosity measurements and UV-visible absorption studies supported these findings, with the 3-methylpyridine complex exhibiting a higher DNA binding ability. bohrium.com

The table below summarizes the findings of DNA binding studies involving pyridine derivatives.

Compound/DerivativeDNA TypeBinding Mode
Cobalt(III) ethylenediamine (B42938) pyridine complexesCalf thymus DNAGroove binding. nih.govresearchgate.netnih.gov
Copper(II) complexes with 2- and 3-methylpyridineSalmon Sperm DNA (SS-DNA)Mixed mode (partial intercalation and groove binding). bohrium.com

Protein-Ligand Interactions

While specific studies detailing the protein-ligand interactions of 2-octylpyridine are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally similar compounds, particularly those containing a 2-substituted pyridine ring. Research into the anticancer drug Picoplatin, a platinum complex containing a 2-methylpyridine ligand, provides a relevant model for understanding how the pyridine moiety might interact with biological macromolecules like proteins. researchgate.netrsc.org

Studies involving Picoplatin and its diiodido analog, I-picoplatin, have investigated their reactivity with model proteins such as hen egg white lysozyme (B549824) (HEWL) and bovine pancreatic ribonuclease (RNase A). researchgate.netnih.govacs.org These investigations, utilizing X-ray crystallography and mass spectrometry, revealed that the platinum-containing fragments can bind to various amino acid residues on the protein surface. researchgate.netrsc.org Crucially, the data show that the 2-methylpyridine ligand can be retained in the bound fragment. rsc.orgacs.org

The interaction between the 2-methylpyridine portion of these complexes and the proteins demonstrates that the pyridine ring itself is a critical component of the binding event. This suggests that this compound, by extension, could engage in similar interactions, with its long octyl chain significantly enhancing hydrophobic contacts with nonpolar regions of a protein's binding site.

Applications as Biochemical Reagents in Life Sciences Research

Pyridine derivatives are widely utilized as biochemical reagents in life sciences research due to their versatile chemical properties. targetmol.comglpbio.commedchemexpress.comchemsrc.com These compounds serve as fundamental building blocks or reagents in the synthesis of more complex molecules with biological significance. nih.gov While specific applications for this compound as a biochemical reagent are not extensively detailed, its properties are analogous to other substituted pyridines that are commercially available and used for research purposes. medchemexpress.comchemsrc.comchemondis.com

Generally, substituted pyridines are used as:

Organic Synthesis Intermediates: The pyridine ring is a common scaffold in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com Compounds like 2-bromo-4-methylpyridine (B133514) and 2-amino-5-bromo-4-methylpyridine (B189383) are used as starting materials or intermediates in multi-step syntheses. targetmol.comchemsrc.com

Biological Materials: Certain pyridine derivatives are classified as biological materials for use in life science research, implying their utility in assays or as probes to study biological systems. glpbio.commedchemexpress.com For example, 2,6-Di-tert-butyl-4-methylpyridine is described as a biochemical reagent for life science research. medchemexpress.com

Ligands in Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand, forming complexes with various metal ions. solubilityofthings.com These complexes may have applications in catalysis or as probes in biological systems.

This compound, with its distinct chemical structure combining a polar pyridine head and a long, nonpolar octyl tail, possesses amphipathic properties. This could make it a subject of interest in studies involving membranes, lipid bilayers, or protein hydrophobic pockets. Its potential as a biochemical reagent would lie in its ability to act as a specialized building block for creating molecules designed to interact with lipid environments or as a probe for biophysical studies.

Studies on Pharmacological Relevance of Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. tandfonline.comrsc.orgajrconline.org Pyridine and its derivatives are known to exhibit a vast spectrum of pharmacological activities, making them a subject of intense research in drug discovery. researchgate.netnih.gov The incorporation of a pyridine ring can improve the pharmacokinetic properties of a molecule, such as water solubility, which is a crucial factor in drug development. nih.govajrconline.orgmdpi.com

Research over the past decades has established that pyridine derivatives possess a wide array of biological activities. tandfonline.comglobalresearchonline.netresearchgate.net These findings have spurred medicinal chemists to synthesize and evaluate novel pyridine-based compounds for various therapeutic targets. nih.gov The biological effects are highly dependent on the nature and position of the substituents on the pyridine ring.

The broad pharmacological relevance of this class of compounds is summarized in the table below.

Environmental Aspects and Remediation of 2 Octylpyridine

Environmental Occurrence and Distribution Potential

The environmental footprint of 2-Octylpyridine is linked to its production and use patterns, which are analogous to other alkylated pyridines. These compounds are not typically found in high concentrations in the environment except in localized areas associated with specific industrial and agricultural activities. researchgate.net

Alkylpyridines, including this compound, enter the environment from both natural and man-made sources. While natural occurrences are minimal, anthropogenic activities account for the vast majority of environmental releases.

Natural Sources: Pyridine (B92270) and its derivatives can be found in trace amounts in natural substances. They are known to occur in coal tar and have been identified in plants like Atropa belladonna, as well as in coffee and tobacco. iarc.fr Pyridine can also be formed through the environmental breakdown of various natural materials. iarc.fr The first isolation of a pure pyridine compound, 2-methylpyridine (B31789), was from coal tar. indianchemicalsociety.com

Anthropogenic Sources: The primary route of environmental release is through industrial synthesis and application. asm.org Globally, the vast majority of pyridines are produced synthetically. wikipedia.org Long-chain alkylpyridines are used as corrosion inhibitors, particularly in oilfield chemicals, and as ligands in transition-metal catalysis. vulcanchem.com The broader class of alkylpyridines serves as chemical intermediates in the manufacturing of a wide range of products. nih.gov

Table 1: Potential Anthropogenic Sources of Alkylpyridines

Industry SectorApplication/Release Source
Agrochemical Used as intermediates and solvents in the synthesis of herbicides and pesticides. iarc.frasm.org
Pharmaceutical Used as intermediates in the synthesis of various pharmaceutical compounds. indianchemicalsociety.comasm.org
Chemical Manufacturing Serve as solvents and precursors for dyes, rubber chemicals, and vinyl pyridine. iarc.frnih.gov
Energy & Petrochemical By-products of coal gasification and oil shale processing. wikipedia.org Used as corrosion inhibitors in oilfield operations. vulcanchem.com
Textile Industry Employed as solvents and intermediates. indianchemicalsociety.com

Biodegradation Pathways and Microbial Metabolism

The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. While pyridines can be broken down, the rate and efficiency of this process are influenced by the compound's structure and environmental conditions.

The presence of oxygen is a critical factor in the biodegradation of alkylpyridines.

Aerobic Degradation: Under aerobic conditions, alkylpyridines are generally biodegradable. nih.gov The initial attack by microorganisms can occur at two main sites: the pyridine ring or the alkyl side chain. asm.org A common pathway for pyridine and 2-methylpyridine degradation by Arthrobacter species involves a direct cleavage of the pyridine ring between the C-2 and C-3 positions, catalyzed by a monooxygenase enzyme system. asm.orgresearchgate.net This process ultimately leads to the formation of common metabolic intermediates like succinic acid, which can enter central metabolic cycles. asm.orgresearchgate.net Another aerobic mechanism involves the hydroxylation of the pyridine ring, often at a position adjacent to the nitrogen atom, as a first step before ring cleavage. nih.govasm.org

For this compound, the long alkyl chain presents an alternative site for initial enzymatic attack, likely via oxidation. However, research on related compounds suggests that the rate of biodegradation is inversely correlated with the length of the alkyl chain. vulcanchem.com Therefore, this compound is expected to be more persistent and degrade more slowly than its shorter-chain counterparts like 2-methylpyridine. vulcanchem.com

Anaerobic Degradation: In the absence of oxygen, the biodegradation of alkylpyridines is significantly slower and less efficient. nih.gov Studies on 2-methylpyridine have shown that while it can be completely degraded under aerobic conditions in a matter of weeks, only minimal degradation (around 10%) occurs over several months in an anaerobic environment. nih.gov Some anaerobic transformation of pyridine derivatives has been observed under specific, such as sulfidogenic (sulfate-reducing), conditions. researchgate.net For these reactions, isomers with a functional group at the C-2 position were found to be more readily transformed than those with the same group at the C-4 position. researchgate.net The initial step in the anaerobic metabolism of some pyridine derivatives involves hydroxylation where the oxygen atom is derived from water rather than molecular oxygen. researchgate.net

While no studies have specifically identified microbial strains capable of degrading this compound, numerous bacteria have been isolated that can metabolize pyridine and its shorter-chain alkyl derivatives. These organisms represent likely candidates for the remediation of environments contaminated with long-chain alkylpyridines.

Bacteria capable of utilizing pyridine compounds as their sole source of carbon and nitrogen have been successfully isolated from polluted soils and subsurface sediments. researchgate.netnih.gov The genus Arthrobacter is frequently cited for its ability to degrade pyridine and various alkylpyridines. asm.orgnih.gov Other key bacterial genera with demonstrated pyridine-degrading capabilities include Rhodococcus, Pseudomonas, Nocardia, Bacillus, and Burkholderia. asm.orgnih.govresearchgate.net Often, the genetic information for these degradation pathways is located on plasmids, which can facilitate the spread of these capabilities within microbial communities. asm.orgresearchgate.net

Table 2: Microbial Genera with Demonstrated Capability to Degrade Pyridine and its Derivatives

Microbial GenusDegraded Compound(s)Reference(s)
Arthrobacter Pyridine, 2-Methylpyridine asm.orgnih.gov
Rhodococcus Pyridine, 2-Hydroxypyridine asm.orgasm.org
Pseudomonas Pyridine, Long-chain alkylamines researchgate.netnih.gov
Nocardia Pyridine, 2-Hydroxypyridine asm.orgnih.gov
Bacillus Pyridine asm.org
Burkholderia 2-Hydroxypyridine nih.gov
Gordonia Alkylpyridines acs.org
Achromobacter 2-Hydroxypyridine nih.gov

Sorption and Transport Mechanisms in Environmental Matrices

The movement and bioavailability of this compound in the environment are governed by its interaction with soils, sediments, and their constituent components. Sorption processes can significantly impact the compound's mobility, persistence, and accessibility to microorganisms. researchgate.net

The adsorption of this compound to environmental matrices is a complex process influenced by the properties of both the chemical and the sorbent material. The behavior is dictated by its dual nature: a hydrophilic, ionizable pyridine "head" and a hydrophobic, nonpolar octyl "tail".

Sorption Mechanisms: For ionizable nitrogen heterocyclic compounds, three primary sorption mechanisms have been identified:

Partitioning into Soil Organic Carbon (OC): The nonpolar part of the molecule has an affinity for the organic fraction of soils and sediments. acs.org

Cation Exchange: this compound is a weak base. In acidic to neutral environments (below its pKa), the pyridine nitrogen becomes protonated, forming a cation. This positively charged ion can then bind to negatively charged sites on the surfaces of clay minerals and organic matter through cation exchange. acs.orgresearchgate.net This mechanism is highly dependent on soil pH. acs.org

Surface Complexation: The neutral form of the molecule can also engage in more specific interactions with surface-bound metal cations on clay surfaces. acs.org

Influence of the Octyl Chain: Compared to a short-chain analogue like 2-methylpyridine, the long octyl group of this compound significantly increases its hydrophobicity (or lipophilicity). This will enhance its tendency to partition out of the water phase and into soil organic matter.

Influence of Soil Properties: Soil pH is the most critical factor controlling the sorption of ionizable pyridines. acs.org At lower pH, the cationic form dominates, leading to stronger adsorption via cation exchange. oup.com The type and amount of clay minerals are also crucial, as adsorption is positively correlated with the cation exchange capacity (CEC) of the sorbent. researchgate.net For instance, smectite clays (B1170129) like montmorillonite (B579905) and hectorite, which have a high CEC, tend to adsorb pyridinium (B92312) cations more strongly than clays with a lower CEC, such as kaolinite (B1170537) and illite. researchgate.netresearchgate.net This strong sorption can, in turn, reduce the bioavailability of the compound for microbial degradation. researchgate.netresearchgate.net

Table 3: Effect of Clay Mineral Adsorption on the Biodegradation of 2-Methylpyridine by an Arthrobacter sp. (Data serves as a proxy for this compound)

Sorbent (Clay Mineral)Cation Exchange Capacity (meq/100g)Relative Biodegradation Rate (%)*Interpretation
No Clay (Control) N/A100Baseline degradation in aqueous solution.
Kaolinite 5~110Biodegradation slightly enhanced, potentially due to surface catalysis or nutrient provision.
Illite 25~80Biodegradation slightly inhibited by sorption.
Hectorite 65< 20Strong sorption significantly reduces bioavailability and inhibits biodegradation.
Montmorillonite 85< 20Strong sorption significantly reduces bioavailability and inhibits biodegradation.

*Relative rate compared to the control suspension without clay. Data adapted from a study on 2-methylpyridine. researchgate.netresearchgate.net

Impact of Sorption on Bioavailability and Mobility of this compound

The environmental fate of this compound, a member of the alkylpyridine family, is significantly influenced by its interaction with soil and sediment matrices. Sorption, the process by which a chemical adheres to solid particles, plays a pivotal role in determining its bioavailability and mobility in the subsurface environment.

The mobility of a chemical in soil is largely dictated by its soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value signifies strong adsorption to soil organic matter, leading to reduced mobility, while a low value indicates higher mobility and a greater potential for leaching into groundwater. chemsafetypro.comchemsafetypro.com For ionizable compounds like this compound, sorption is a complex phenomenon influenced by soil pH, organic matter content, and cation exchange capacity (CEC). oup.comacs.org As a weak base, the sorption of this compound is expected to increase in acidic soils due to the protonation of the pyridine ring, which enhances its interaction with negatively charged soil colloids through cation exchange. charite.de

The bioavailability of a contaminant, which is its availability for uptake by living organisms, is intrinsically linked to its sorption state. wikipedia.org Generally, only the fraction of the contaminant that is dissolved in the soil pore water is considered bioavailable for microbial degradation. researchgate.net Strong sorption of this compound to soil particles can significantly reduce its concentration in the aqueous phase, thereby limiting its accessibility to microorganisms and consequently hindering its biodegradation. researchgate.net This phenomenon can lead to the persistence of this compound in the environment, even in the presence of microbial populations capable of its degradation. canada.ca

Studies on related alkylpyridines, such as 2-methylpyridine, have shown that sorption to clay minerals can decrease the rate of biodegradation, with the degree of inhibition being proportional to the fraction of the compound sorbed. researchgate.net It is anticipated that the long octyl chain of this compound would increase its hydrophobicity and, consequently, its tendency to sorb to soil organic matter, further reducing its bioavailability and mobility compared to shorter-chain alkylpyridines.

Table 1: Soil Mobility Classification Based on Koc Values

Mobility ClassKoc Range (L/kg)
Very High0 - 50
High50 - 150
Medium150 - 500
Low500 - 2000
Slight2000 - 5000
Immobile> 5000
Source: Adapted from McCall et al. (1981) as cited in ChemSafetyPro.COM, 2019. chemsafetypro.com

Remediation Strategies for Alkylpyridine Contamination

The remediation of sites contaminated with alkylpyridines like this compound necessitates strategies that can effectively address their persistence and potential toxicity. The primary approaches involve harnessing biological processes or employing physical adsorption techniques to remove or neutralize the contaminant.

Bioremediation Approaches

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. For alkylpyridines, this process is a promising and environmentally friendly remediation strategy. researchgate.net

Research has demonstrated that various bacteria, particularly those from the Arthrobacter and Rhodococcus genera, are capable of degrading pyridine and its alkylated derivatives. asm.orgresearchgate.net The degradation of these compounds is generally more efficient under aerobic conditions. researchgate.net The biodegradation pathway often involves the hydroxylation of the pyridine ring, followed by ring cleavage. researchgate.net

A significant factor influencing the bioremediation of alkylpyridines is the structure of the molecule, specifically the length and position of the alkyl substituent. globalscienceresearchjournals.org Studies on mixtures of alkylpyridines have indicated that the rate of biodegradation can be inversely related to the length of the alkyl chain. globalscienceresearchjournals.org This suggests that this compound, with its long alkyl chain, may be more persistent and degrade more slowly than its shorter-chain counterparts.

The efficiency of bioremediation can be enhanced through biostimulation, which involves the addition of nutrients and electron acceptors (like oxygen) to stimulate the activity of indigenous microbial populations, or through bioaugmentation, which is the introduction of specific microbial strains with known degradative capabilities to the contaminated site. academicjournals.org

Table 2: Research Findings on the Bioremediation of Alkylpyridines

This interactive table summarizes findings from studies on the bioremediation of alkylpyridines. Direct data for this compound is limited; therefore, information on related compounds is presented to provide context.

Microorganism/ConsortiumTarget Compound(s)Key FindingsReference
Arthrobacter sp. and Rhodococcus sp. co-culturePyridineCapable of degrading high concentrations of pyridine (up to 5,000 mg/L). researchgate.net
Pseudomonas pseudoalcaligenes-KPNPyridine and 3-cyanopyridine (B1664610)Achieved >99% removal of 3-cyanopyridine and 84% removal of pyridine after Fenton pre-treatment. researchgate.net
Mixed microbial cultureAlkylpyridine mixtureDegradation rates were dependent on the position and number of alkyl groups. researchgate.net
Gordonia sp.AlkylpyridinesMembers of this genus are known to degrade a variety of refractory pollutants, including alkylpyridines. nextgenerationwateraction.com

Adsorption-Based Removal Techniques

Adsorption is a physical process where contaminants are removed from a liquid or gas phase by adhering to the surface of a solid material, known as an adsorbent. This technique is widely used for the treatment of water contaminated with organic pollutants.

A variety of adsorbent materials have been investigated for the removal of pyridine and its derivatives from aqueous solutions. These include:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of organic compounds. wikipedia.orgsorbotech.uk Studies have shown that activated carbon can achieve high removal efficiencies for pyridine. researchgate.net The adsorption capacity is influenced by the properties of the activated carbon (e.g., surface area, pore size distribution) and the operating conditions (e.g., pH, temperature).

Biochar: Biochar, a charcoal-like material produced from the pyrolysis of biomass, has emerged as a cost-effective and sustainable adsorbent. researchgate.net Its surface chemistry and porosity can be tailored by adjusting the feedstock and pyrolysis conditions to enhance the adsorption of specific contaminants. mdpi.com Biochar has been shown to be a promising adsorbent for various organic pollutants.

Zeolites: These are microporous, aluminosilicate (B74896) minerals that can act as adsorbents and catalysts. researchgate.net Their well-defined pore structure and ion-exchange capacity make them suitable for removing certain organic molecules from water. nih.gov The effectiveness of zeolites for pyridine removal depends on factors such as the Si/Al ratio and the pore size. nih.gov

Clays and Shales: Natural materials like kaolin (B608303) and shale have also been explored as low-cost adsorbents for pyridine removal. researchgate.net Their adsorption capacity is generally lower than that of activated carbon but can be significant, particularly for preliminary treatment steps.

The long alkyl chain of this compound is expected to increase its affinity for hydrophobic adsorbent surfaces, suggesting that adsorption-based techniques could be an effective remediation strategy.

Table 3: Adsorption Capacities of Various Adsorbents for Pyridine and Related Compounds

This interactive table presents data on the adsorption capacity of different materials for pyridine and its derivatives. Specific data for this compound is not widely available; the presented data for related compounds offers insight into potential adsorbent performance.

AdsorbentTarget CompoundMaximum Adsorption Capacity (mg/g)Reference
Activated Carbon ClothPyridine54.4 researchgate.net
Bagasse Fly AshPyridine- (99% removal at <50 mg/L) researchgate.net
Chitin-derived biocharMethyl Violet (cationic dye)>1000 researchgate.net
Faujasite ZeoliteSulfonamides>90% removal nih.gov

Future Research Directions and Emerging Applications for 2 Octylpyridine

Development of Advanced and Sustainable Synthetic Routes

The industrial viability and environmental footprint of 2-Octylpyridine and its derivatives are intrinsically linked to the efficiency and sustainability of their synthetic pathways. While traditional methods for creating alkylpyridines exist, future research must prioritize the development of greener, more atom-economical processes. ontosight.ai

Key research avenues include:

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of pyridine (B92270) derivatives offers a promising alternative to conventional chemical methods that often require harsh conditions and strong oxidizing or reducing agents. rsc.org Research into enzymes like xylene monooxygenase, which can selectively oxidize methyl groups, could be adapted for the functionalization of alkyl chains on pyridine rings, streamlining synthesis under ambient conditions in aqueous solutions. rsc.org

Photocatalysis and Electrocatalysis: Visible-light-mediated reactions, such as the copper-catalyzed denitrogenative oxidative coupling of hydrazino pyridines, present an eco-friendly route to functionalized pyridines. sci-hub.se These methods utilize low-energy visible light and benign oxidants like O2, generating minimal waste. sci-hub.se Similarly, exploring electrocatalytic approaches can reduce the reliance on chemical reagents.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.net Developing flow protocols for the synthesis of this compound could lead to higher yields, greater purity, and a reduction in solvent usage and waste generation. researchgate.net

Renewable Feedstocks: A paradigm shift from petroleum-based starting materials to renewable resources like glycerol (B35011) is crucial for long-term sustainability. researchgate.net Research on converting biomass-derived platform molecules into pyridine bases is a critical area of focus. researchgate.netrsc.org Assessing the greenness of these new pathways using established metrics, such as the CHEM21 toolkit, will be essential for validating their environmental benefits. rsc.org

A comparison of potential synthetic strategies is outlined in the table below.

Synthesis StrategyAdvantagesKey Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste, use of aqueous media. rsc.orgEnzyme discovery and engineering, substrate scope limitations, operational stability. rsc.org
Photocatalysis Use of renewable energy (light), high atom economy, ambient temperature operation. sci-hub.seCatalyst efficiency and stability, scalability of photoreactors, substrate-specific catalyst design.
Flow Chemistry Improved safety and control, high throughput, easier automation and scalability, greener processing. researchgate.netHigh initial setup cost, potential for clogging, optimization of reaction parameters for specific transformations. researchgate.net
Renewable Feedstocks Reduced carbon footprint, utilization of waste streams (e.g., glycerol from biodiesel). researchgate.netDevelopment of efficient catalytic conversion processes, purification of products from complex mixtures. researchgate.net

Exploration of Novel Coordination Architectures for Multifunctional Materials

The pyridine nitrogen atom in this compound is an excellent coordination site for metal ions, making it a valuable ligand in coordination chemistry. researchgate.net The presence of the long octyl chain introduces a structural and functional element that has yet to be fully explored. Future research should focus on leveraging this unique combination to create novel materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The this compound ligand could be used to construct MOFs or coordination polymers. The octyl chains could project into the pores of the framework, creating a hydrophobic microenvironment suitable for the selective adsorption of organic molecules. Alternatively, they could form interpenetrating layers, influencing the material's flexibility, porosity, and guest-uptake properties. Ligands like di-2-pyridyl ketone have demonstrated the ability to form a vast number of distinct coordination modes, leading to complex clusters and polymers. researchgate.net

Smart Materials: Pyridine derivatives have been incorporated into polymers to create "smart" materials, such as packaging films that exhibit colorimetric changes in response to environmental stimuli. mdpi.com The amphiphilic nature of this compound could be exploited in the design of responsive surfactants, liquid crystals, or self-assembling monolayers for applications in sensing and electronics.

Functionalized Surfaces: The ability of the pyridine group to bind to metal surfaces, coupled with the functional properties of the octyl tail, makes this compound a candidate for surface modification. For instance, it could be used to create hydrophobic or anti-corrosive coatings. Research has shown that chitosan (B1678972) modified with 2-methylpyridine (B31789) can effectively adsorb heavy metal ions like lead from water, suggesting applications in environmental remediation. mdpi.com

Material TypePotential Role of this compoundEmerging Application
Metal-Organic Frameworks (MOFs) Building block (ligand) with a functional alkyl chain to control pore environment and framework properties.Selective gas separation, catalysis, chemical sensing.
Coordination Polymers Ligand to create 1D, 2D, or 3D structures with unique magnetic or optical properties. dntb.gov.uaData storage, molecular magnets, luminescent materials.
Liquid Crystals Amphiphilic molecule to induce liquid crystalline phases.Display technologies, optical switches.
Functional Surfaces Surface modifier to impart hydrophobicity or create specific binding sites.Anti-corrosion coatings, environmental remediation, biosensors. mdpi.com

Design of Tailored Catalytic Systems for Industrial Processes

Pyridine-based ligands are instrumental in homogeneous catalysis, where they modulate the electronic and steric properties of a metal center to control its activity and selectivity. researchgate.net The this compound ligand offers a unique opportunity to influence catalytic processes not only through its electronic properties but also through its physical characteristics.

Phase Transfer Catalysis and Catalyst Recovery: The octyl chain can enhance the solubility of a metal complex in nonpolar organic solvents, which is beneficial for many organic transformations. This property could also be exploited for catalyst recovery through temperature- or solvent-induced phase separation, a key principle of sustainable chemistry.

Modulating Catalytic Pockets: In micellar catalysis, this compound could act as a catalytic surfactant, forming micelles in aqueous media where the hydrophobic octyl tails create a "nanoreactor" core for organic reactions, with the pyridine-metal active sites located at the micelle-water interface.

Specific Industrial Reactions: Research has demonstrated that palladium complexes with pyridine ligands are active catalysts for the reduction of aromatic nitro compounds, a crucial reaction in the synthesis of amines. acs.org Similarly, rhodium complexes with pyridine ligands are used for carbonylation reactions, such as the conversion of methanol (B129727) to acetic acid. researchgate.netcore.ac.uk Future work should investigate how the 2-octyl group influences the efficacy of such catalysts in key industrial processes, including hydrogenation, hydroformylation, and C-H bond functionalization. acs.org The study of 3d-transition metal complexes with pyridonate ligands, inspired by enzymes like [Fe]-hydrogenase, has led to powerful catalysts, indicating a fertile ground for new discoveries. rsc.org

Targeted Biological Applications and Therapeutic Development

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netcoremarketresearch.comijpbs.com The introduction of an octyl chain can significantly impact a molecule's biological profile.

Drug Discovery: The lipophilicity introduced by the octyl group can enhance a drug candidate's ability to cross cell membranes, potentially improving its bioavailability and efficacy. This is particularly relevant for targeting intracellular proteins or the central nervous system. Research into pyridine derivatives has already identified compounds with potential as kinase inhibitors and anti-Alzheimer's agents. vulcanchem.commdpi.com Copper(II) complexes with methylpyridines have shown promise as antioxidant and alpha-amylase inhibiting agents, suggesting that metal complexes of this compound could be viable drug candidates. bohrium.com

Agrochemicals: In the agrochemical sector, pyridine-containing compounds are used to create highly efficient and low-toxicity pesticides, herbicides, and fungicides. ontosight.aiagropages.com The fourth generation of pesticides heavily features pyridine derivatives. agropages.com The lipophilic nature of this compound could enhance the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects, potentially leading to more effective and targeted crop protection agents with lower environmental application rates.

Antimicrobial and Antifungal Agents: There is a pressing need for new agents to combat drug-resistant microbes. Pyridine derivatives have shown promising antibacterial and antifungal activities. ijpbs.combohrium.com The octyl chain of this compound could facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial lipids, making it a promising lead structure for the development of new anti-infective therapies.

Application AreaPotential Role of this compound MoietyResearch Focus
Pharmaceuticals Enhance membrane permeability and bioavailability; modify drug-target interactions.Development of novel anti-inflammatory, anticancer, and neuroprotective agents. mdpi.comontosight.ai
Agrochemicals Improve penetration into target pests or plants; enhance efficacy. agropages.comDesign of next-generation pesticides and herbicides with improved safety profiles. agropages.com
Antimicrobials Disrupt microbial cell membranes; overcome drug resistance.Synthesis and evaluation of derivatives against resistant bacterial and fungal strains. bohrium.com

Comprehensive Assessment of Environmental Impact and Green Chemistry Approaches

While the potential applications of this compound are vast, its development must be guided by the principles of green chemistry and a thorough understanding of its environmental fate and toxicology. Alkylpyridines can be hazardous to human health and the environment, necessitating careful handling and a full lifecycle assessment. ontosight.aiactylis.com

Ecotoxicology and Biodegradability: A critical area of future research is the comprehensive evaluation of this compound's environmental profile. This includes studies on its aquatic toxicity, potential for bioaccumulation in organisms, and its ultimate fate in soil and water systems. While pyridine itself is soluble in water and can biodegrade, the long alkyl chain in this compound will significantly alter its properties, likely increasing its sorption to sediment and organic matter. nih.gov

Regulatory Compliance: The use of alkylpyridines is subject to stringent regulations, such as the EU's REACH and Biocidal Products Regulation (BPR), which mandate extensive toxicological and environmental impact assessments. pmarketresearch.com Future research must generate the data necessary to comply with these frameworks, ensuring that any emerging applications are safe and sustainable.

Lifecycle Assessment: A holistic approach requires evaluating the environmental impact at every stage of the compound's life, from the synthesis of starting materials to its final disposal or degradation. This involves applying green chemistry metrics to quantify the sustainability of production processes and designing applications that minimize environmental release. rsc.org The development of pesticides, for instance, now focuses on compounds with low soil residues and rapid degradation into non-toxic substances. agropages.com This "benign by design" philosophy must be central to the future development of this compound.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-octylpyridine with high purity, and how can reproducibility be ensured?

  • Methodological Answer :

  • Synthetic Routes : Prioritize nucleophilic substitution or cross-coupling reactions, given pyridine’s electron-deficient aromatic system. Include stoichiometric control of reagents (e.g., alkyl halides or Grignard reagents) to minimize side products like dialkylation .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Validate purity via HPLC (>98%) or GC-MS to confirm absence of residual solvents or unreacted precursors .
  • Reproducibility : Document reaction conditions (temperature, solvent polarity, catalyst loading) in detail. Share raw NMR and mass spectrometry data in supplementary materials to enable independent verification .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound across literature sources?

  • Methodological Answer :

  • Comparative Analysis : Replicate measurements using standardized protocols (e.g., shake-flask method for logP, dynamic light scattering for aggregation behavior). Cross-reference with computational tools like COSMO-RS for solubility predictions .
  • Error Source Identification : Evaluate solvent purity, temperature calibration, and instrument sensitivity. For example, trace water in DMSO may artificially inflate solubility values .
  • Data Reporting : Use IUPAC guidelines for reporting uncertainties (e.g., ±0.05 logP units) and disclose solvent batches/lot numbers in publications .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems (e.g., ligand behavior in transition-metal complexes)?

  • Methodological Answer :

  • Kinetic Studies : Conduct variable-time normalization analysis (VTNA) to distinguish between rate-determining steps (e.g., oxidative addition vs. transmetallation). Monitor intermediates via in situ IR or NMR spectroscopy .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map energy profiles of proposed pathways. Compare with experimental activation parameters (ΔH‡, ΔS‡) to validate mechanistic hypotheses .
  • Contradiction Resolution : If experimental turnover numbers conflict with theoretical predictions, assess catalyst decomposition pathways (e.g., ligand leaching via ICP-MS) or solvent effects on transition-state stabilization .

Q. How can researchers reconcile conflicting bioactivity data for this compound derivatives in antimicrobial assays?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI or EUCAST guidelines for MIC (Minimum Inhibitory Concentration) testing. Control variables like inoculum size, growth medium, and incubation time .
  • Resazurin Reduction Assays : Quantify metabolic activity to distinguish static vs. cidal effects. Pair with time-kill curves to resolve discrepancies between endpoint and kinetic data .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability. Report p-values and effect sizes to contextualize "active" vs. "inactive" claims .

Q. What analytical techniques are optimal for detecting this compound degradation products under oxidative stress?

  • Methodological Answer :

  • Forced Degradation Studies : Expose this compound to H₂O₂ or UV light. Use LC-HRMS (Orbitrap or Q-TOF) to identify oxidation products (e.g., pyridine N-oxide derivatives) .
  • Isotopic Labeling : Incorporate ²H or ¹³C at the octyl chain to track bond cleavage sites via isotopic fragmentation patterns in MS/MS .
  • Stability Criteria : Define degradation thresholds (e.g., >5% impurity) per ICH Q1A guidelines. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and explosion-proof equipment due to pyridine’s flammability (Flash Point: 20°C). Avoid strong acids/bases to prevent exothermic reactions .
  • First Aid : For dermal exposure, rinse with 0.1 M HCl (pH 4–5) to neutralize pyridine’s basicity, followed by soap and water. Document incidents per OSHA 300 logs .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

  • Methodological Answer :

  • File Organization : Label datasets as “SI_1_RawNMR” or “SI_2_HPLCChromatograms” with metadata (instrument model, software version) .
  • Code Sharing : Upload Python/R scripts for statistical analysis (e.g., PCA of spectroscopic data) to GitHub with DOI links .
  • Checklist Inclusion : Attach a “Reproducibility Checklist” detailing reaction scales, purification yields, and error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.